molecular formula C13H17NO3 B14328159 4-(hexanoylamino)benzoic Acid CAS No. 109506-41-4

4-(hexanoylamino)benzoic Acid

Cat. No.: B14328159
CAS No.: 109506-41-4
M. Wt: 235.28 g/mol
InChI Key: XIHKZAWEGFWFLJ-UHFFFAOYSA-N
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Description

4-(Hexanoylamino)benzoic acid is a specialized benzoic acid derivative designed for research applications. This compound features a hexanoyl chain linked via an amide bond to the aromatic amine of 4-aminobenzoic acid (PABA), a structure known as a key pharmacophore in medicinal chemistry . This molecular architecture makes it a valuable intermediate in organic synthesis and drug discovery. Researchers can utilize this compound as a building block for the development of novel bioactive molecules, including potential antimicrobial and cytotoxic agents . The amide bond is a fundamental functional group in many natural products and pharmaceuticals, and its presence in this molecule allows for further chemical exploration . As a derivative of PABA, a precursor in folate synthesis for many pathogens, this compound may be of interest in studies targeting microbial metabolic pathways . It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109506-41-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(hexanoylamino)benzoic acid

InChI

InChI=1S/C13H17NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h6-9H,2-5H2,1H3,(H,14,15)(H,16,17)

InChI Key

XIHKZAWEGFWFLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Solubility Profile of 4-(Hexanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the thermodynamic solubility profile of 4-(hexanoylamino)benzoic acid , a structural hybrid combining a polarizable aromatic core, a hydrogen-bonding amide linker, and a lipophilic alkyl tail. This molecule serves as a critical model for Class II/IV (BCS) compounds , often encountered as liquid crystal mesogens or prodrug intermediates.[1]

Understanding the thermodynamic solubility of this compound requires decoupling its crystal lattice energy (driven by intermolecular amide hydrogen bonding) from its solvation energy (driven by the hydrophobic hexyl chain and ionizable carboxylate).[1] This guide provides the theoretical framework, predicted physicochemical constants, and a rigorous experimental protocol for determining its solubility landscape.[1]

Physicochemical Identity & Predicted Properties[1][2][3][4][5][6][7][8]

Before initiating wet-lab experiments, the physicochemical baseline must be established. 4-(hexanoylamino)benzoic acid is an amphiphilic weak acid.[1]

Table 1: Physicochemical Property Profile
PropertyValue / PredictionRationale
Molecular Formula C₁₃H₁₇NO₃-
Molecular Weight 235.28 g/mol -
pKa (Acidic) 4.3 ± 0.2 (Predicted)The para-amide substituent is moderately electron-withdrawing, slightly lowering the pKa relative to PABA (pKa ~4.8).
LogP (Octanol/Water) 3.2 – 3.8 (Predicted)Base PABA LogP (~0.[1]83) + Hexanoyl chain contribution (~2.5–3.0).[1]
Melting Point (Tm) 180°C – 220°C (Predicted)High lattice energy expected due to intermolecular

hydrogen bonding networks, typical of benzamide derivatives.
Solid-State Form High Probability of PolymorphismConformational flexibility of the hexyl chain vs. rigid aromatic core often leads to multiple crystal habits.[1]

Thermodynamic Solubility Theory[1]

Thermodynamic solubility (


) differs from kinetic solubility in that it represents the saturation limit of the compound in equilibrium with its most stable solid form.[1] For 4-(hexanoylamino)benzoic acid, the solubility is governed by the General Solubility Equation (GSE) , which balances the energy required to break the crystal lattice against the energy released upon solvation.
The "Brick Dust" vs. "Grease Ball" Paradigm

This compound exhibits characteristics of both:

  • Brick Dust: The amide linkage creates a high-melting crystal lattice (High

    
    ), resisting dissolution in all solvents.
    
  • Grease Ball: The hexyl tail limits interaction with water (High

    
    ), necessitating organic co-solvents or surfactants.
    
pH-Dependent Solubility (Henderson-Hasselbalch)

As a weak acid, the total solubility (


) is a function of the intrinsic solubility (

) and the pH of the medium:


  • Region A (pH < pKa - 2): Solubility is constant at

    
     (Intrinsic Solubility). The molecule is neutral.[1]
    
  • Region B (pH > pKa + 2): Solubility increases exponentially as the carboxylate anion (

    
    ) dominates.
    
  • Limit: At high pH, the solubility is limited by the solubility product (

    
    ) of the counter-ion salt (e.g., Sodium 4-(hexanoylamino)benzoate).
    

Experimental Protocols

Objective: To generate a reliable thermodynamic solubility profile, avoiding common pitfalls like supersaturation or phase transformation.

Phase 1: Solid-State Characterization (Pre-Solubility)

Stop.[1] Do not dissolve the powder yet. You must verify the solid form.[1] Amide derivatives are prone to hydrate formation in aqueous media.[1]

  • X-Ray Powder Diffraction (XRPD): Record the diffractogram of the starting material.[1]

  • Differential Scanning Calorimetry (DSC): Determine the onset melting point and heat of fusion.[1]

Phase 2: Shake-Flask Method (The Gold Standard)

This protocol ensures equilibrium is reached.

Materials:

  • Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate).

  • Solvents: Water, Ethanol, DMSO, 1-Octanol.

  • Equipment: Temperature-controlled orbital shaker, HPLC-UV/VIS.

Workflow:

  • Saturation: Add excess solid (~10 mg) to 2 mL of buffer/solvent in glass vials. The suspension must remain opaque (solid present).[1]

  • Equilibration: Shake at 25°C ± 0.1°C for 48 to 72 hours .

    • Note: For lipophilic amides, 24 hours is often insufficient due to slow wetting.[1]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Critical Step: Measure the pH of the supernatant after equilibration.[1] The dissolving acid may shift the buffer pH.[1]

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

  • Solid Analysis: Analyze the remaining solid pellet via XRPD to check for polymorphic transitions or hydrate formation.[1]

Phase 3: Temperature Dependence (Van't Hoff Plot)

Determine solubility at 25°C, 37°C, and 50°C in pH 1.2 and pH 7.4 buffers.[1] Plot


 vs 

.[1] The slope yields the Enthalpy of Solution (

)
.[1]

Visualization of Workflows

The following diagrams illustrate the logical flow of the solubility determination process and the theoretical solubility profile.

Diagram 1: Thermodynamic Solubility Determination Workflow

SolubilityWorkflow Start Start: 4-(Hexanoylamino)benzoic Acid Char Solid State Characterization (XRPD / DSC) Start->Char Prep Sample Preparation (Excess Solid + Buffer) Char->Prep Confirm Form Equil Equilibration (72h @ 25°C, Agitation) Prep->Equil Sep Phase Separation (Centrifuge + pH Check) Equil->Sep CheckSolid Solid Phase Analysis (Did form change?) Sep->CheckSolid Quant Quantification (HPLC-UV / LC-MS) Sep->Quant Supernatant CheckSolid->Start Form Change (Restart with Stable Form) Data Data Analysis (LogS vs pH / Van't Hoff) CheckSolid->Data No Change Quant->Data

Caption: Step-by-step workflow ensuring solid-state integrity during solubility measurement.

Diagram 2: Theoretical pH-Solubility Profile

SolubilityProfile Y_Axis Log Solubility (LogS) X_Axis pH Low_pH Intrinsic Solubility (S0) (pH 1.2 - 4.0) Dominated by Crystal Lattice Trans_pH Transition Region (pH ~ pKa 4.3) Low_pH->Trans_pH Deprotonation High_pH Ionized Solubility (pH > 6.0) Dominated by Solvation Trans_pH->High_pH Salt Formation

Caption: Theoretical profile showing the transition from intrinsic solubility to ionized solubility around the pKa.

Data Analysis & Interpretation

Calculating Intrinsic Solubility ( )

From the experimental data at pH 1.2 (where pH << pKa), the measured solubility is effectively


.
  • Expected

    
    :  < 10 µg/mL (Due to lipophilic hexyl chain).[1]
    
Salt Solubility ( )

At pH 7.4, the compound exists primarily as the benzoate anion.

  • Prediction: Solubility should increase by a factor of

    
    , potentially reaching 1-5 mg/mL, unless limited by the counter-ion (e.g., sodium) common ion effect.
    
Solvent Selection for Formulation

Based on the Hansen Solubility Parameters (HSP) of the hexanoyl and benzoic acid moieties:

  • Best Solvents: DMSO, DMAc, Ethanol (Hot).[1]

  • Poor Solvents: Water, Hexane.[1]

  • Recommendation: For stock solutions, use DMSO at 10-50 mM.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link

  • Bergström, C. A., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-396. Link

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for Benzoic Acid/PABA baseline data). Link

  • PubChem. (2025).[1][3][4][5][6] 4-Aminobenzoic acid (PABA) Compound Summary. National Library of Medicine.[1][3] Link

  • Imrie, C. T., & Taylor, P. (1989).[1] "The preparation and properties of some 4-alkyloxybenzoic acids." Liquid Crystals, 6(1), 1-10. (Reference for liquid crystalline behavior of similar benzoic acid derivatives). Link

Sources

Ionization Behavior and Physicochemical Profiling of 4-(Hexanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization behavior, pKa determination, and physicochemical implications of 4-(hexanoylamino)benzoic acid.

Executive Summary & Compound Identity

4-(Hexanoylamino)benzoic acid (CAS: 1170812-59-5) is a lipophilic derivative of 4-aminobenzoic acid (PABA). Structurally, it consists of a benzoic acid core where the para-amino group has been acylated with a hexanoyl (caproic) chain.

This modification drastically alters the solubility profile compared to the parent PABA but preserves the fundamental ionization characteristics of the carboxylic acid moiety. In pharmaceutical research, this compound class is often investigated for its surfactant properties and potential as a permeation enhancer, sharing structural motifs with excipients like SNAC (Salcaprozate sodium).

PropertyDetail
IUPAC Name 4-(Hexanoylamino)benzoic acid
Molecular Formula

Molecular Weight 235.28 g/mol
Core Scaffold Benzoic Acid
Substituent p-Hexanoylamido group (

)
Primary Ionization Carboxylic Acid (Acidic)

Theoretical Framework: Ionization Centers

To accurately model the behavior of this molecule, one must isolate the active ionization centers from the spectrally silent ones.

The Carboxylic Acid (Active)

The primary ionization event occurs at the carboxylic acid group at the C1 position.



  • Predicted pKa: 4.28 ± 0.10

  • Basis: The p-acetamido analog (Acedoben) has a well-established pKa of 4.28. The extension of the alkyl chain from methyl (acetyl) to pentyl (hexanoyl) exerts a negligible electronic effect on the aromatic ring's electron density. Therefore, the dissociation constant remains virtually identical to the acetyl derivative.

The Amide Nitrogen (Neutral)

Unlike the parent amine in PABA (pKa ~2.4 for the amine protonation), the nitrogen in 4-(hexanoylamino)benzoic acid is part of an amide bond.

  • Behavior: The lone pair on the nitrogen is delocalized into the carbonyl group, rendering it non-basic in aqueous physiological environments.

  • pKa Relevance: Protonation would only occur at pH < 0, and deprotonation at pH > 14. Thus, for all biological and formulation contexts (pH 1–12), the amide remains neutral.

Structural Logic & SAR

The Hammett equation rationalizes the pKa shift relative to benzoic acid (pKa 4.20). The acetamido group (


) has a Hammett constant (

) close to 0.00 (ranging -0.15 to +0.05 depending on solvent scales). This indicates that the amide substituent is neither strongly electron-withdrawing nor donating, resulting in a pKa very close to the unsubstituted benzoic acid.

Experimental Methodology for pKa Determination

Due to the significant lipophilicity introduced by the hexyl tail, standard aqueous potentiometric titration will likely fail due to precipitation of the unionized acid. The following Cosolvent Extrapolation Method is the required protocol for accuracy.

Protocol: Yasuda-Shedlovsky Extrapolation

This method determines the pKa in varying ratios of Methanol/Water (or Dioxane/Water) and extrapolates to 0% organic solvent.

Reagents:

  • 0.1 M NaOH (Standardized, Carbonate-free).

  • 0.1 M HCl.

  • HPLC-grade Methanol.

  • 0.15 M KCl (Ionic Strength Adjuster).

Step-by-Step Workflow:

  • Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol in water, adjusted to ionic strength

    
     M with KCl.
    
  • Dissolution: Dissolve approximately

    
     M of 4-(hexanoylamino)benzoic acid in the solvent mixtures. Note: Ensure the starting pH is low (acidic form).
    
  • Titration: Titrate with 0.1 M NaOH under inert gas (

    
     or Argon) purge to prevent 
    
    
    
    absorption.
  • Data Collection: Record pH vs. Volume NaOH. Determine the apparent pKa (

    
    ) for each solvent ratio using the Bjerrum difference plot or Gran plot.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply
    
    
    vs. % Organic.
  • Result: The y-intercept represents the aqueous pKa.[1]

Visualization: Experimental Workflow

PkaDetermination Start Start: Sample Preparation SolubilityCheck Check Aqueous Solubility (Is it < 0.1 mg/mL?) Start->SolubilityCheck DirectTitration Standard Aqueous Potentiometry SolubilityCheck->DirectTitration Soluble CosolventMethod Cosolvent Titration (MeOH/Water: 30%, 40%, 50%) SolubilityCheck->CosolventMethod Insoluble (Likely) FinalResult Final Aqueous pKa (~4.28) DirectTitration->FinalResult DataProcessing Calculate psKa for each mixture CosolventMethod->DataProcessing Extrapolation Yasuda-Shedlovsky Extrapolation to 0% Solvent DataProcessing->Extrapolation Extrapolation->FinalResult

Figure 1: Decision tree for selecting the appropriate pKa determination method based on solubility.

Data Analysis & Species Distribution

Understanding the species distribution is critical for formulation, particularly for predicting precipitation in acidic media (e.g., gastric fluid).

Henderson-Hasselbalch Application


Using pKa = 4.28:
  • pH 2.0 (Gastric): 99.5% Unionized (

    
    ). Risk of precipitation.
    
  • pH 4.28: 50% Unionized / 50% Ionized.

  • pH 7.4 (Blood/Intestine): 99.9% Ionized (

    
    ). Soluble and surface-active.
    
Visualization: Ionization Equilibrium

IonizationScheme Acid Unionized Acid (HA) (Insoluble, Lipophilic) pH < 3 Eq Equilibrium pKa ~ 4.28 Acid->Eq - H+ Eq->Acid Base Conjugate Base (A-) (Soluble, Surfactant) pH > 5.5 Eq->Base Base->Eq + H+

Figure 2: Equilibrium shift between the insoluble protonated form and the soluble anionic surfactant form.

Implications for Drug Development

Solubility-pH Profile

The compound exhibits a "U-shaped" or "L-shaped" solubility profile typical of weak acids.

  • Intrinsic Solubility (

    
    ):  Driven by the hexanoyl tail, 
    
    
    
    is expected to be very low (< 10
    
    
    g/mL).
  • Total Solubility (

    
    ):  Increases exponentially above pH 4.
    
    
    
    
    Critical Insight: To formulate a liquid solution at neutral pH, the concentration must be maintained below the critical micelle concentration (CMC) if the surfactant nature is undesirable, or above it if micellar transport is the goal.
Partition Coefficient (LogD)

The lipophilicity is pH-dependent.

  • LogP (Unionized): Estimated ~3.0 - 3.5 (High lipophilicity due to C6 chain).

  • LogD (pH 7.4): Will be significantly lower (approx 0.0 - 0.5) due to ionization, facilitating aqueous transport but potentially reducing passive membrane permeation unless ion-pairing occurs.

References

  • PubChem. 4-acetamidobenzoic acid (Acedoben) Compound Summary.[2] National Library of Medicine. [Link]

  • DrugBank. Aminobenzoic Acid - Pharmacology and pKa Data.[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).
  • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for Hammett Constants).[3][4]

Sources

A Comprehensive Guide to the Theoretical Investigation of 4-(Hexanoylamino)benzoic Acid using Density Functional Theory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, understanding the intrinsic molecular properties of a compound is paramount to predicting its behavior, optimizing its function, and ensuring its safety. 4-(Hexanoylamino)benzoic acid, a molecule combining a flexible alkyl chain with a rigid aromatic core containing both amide and carboxylic acid functionalities, presents a compelling case for in-depth theoretical analysis. This structure is emblematic of moieties found in various biologically active compounds, where the interplay of hydrophobicity, hydrogen bonding capability, and electronic structure dictates its interactions with biological targets.

This technical guide provides a comprehensive framework for the theoretical investigation of 4-(hexanoylamino)benzoic acid using Density Functional Theory (DFT). DFT has emerged as a powerful and computationally efficient tool for elucidating the electronic structure and properties of molecules, offering insights that are often complementary or even predictive of experimental results.[1][2] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to understand and engineer molecules with desired chemical and biological characteristics. We will delve into the causality behind the selection of computational methods, provide a self-validating protocol for the calculations, and interpret the resulting data in a manner that is both scientifically rigorous and practically relevant.

The Strategic Importance of Theoretical Studies for 4-(Hexanoylamino)benzoic Acid

The unique structural features of 4-(hexanoylamino)benzoic acid—a lipophilic hexanoyl chain, a central phenyl ring, a hydrogen-bond-donating and -accepting amide linkage, and an acidic carboxyl group—suggest a multitude of potential applications, from targeted drug delivery to the formation of novel liquid crystalline materials.[3] A thorough theoretical characterization can provide invaluable data on:

  • Molecular Geometry and Stability: Determining the most stable three-dimensional conformation is the foundation for understanding all other molecular properties.

  • Electronic Properties: Mapping the distribution of electrons and the energies of molecular orbitals is crucial for predicting reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Predicting spectroscopic data (such as IR and UV-Vis) can aid in the experimental identification and characterization of the molecule.

  • Reactivity and Interaction Potential: Identifying reactive sites and quantifying the molecule's ability to participate in various types of interactions is key to understanding its biological activity and material properties.

This guide will walk you through a systematic DFT-based workflow to explore these facets of 4-(hexanoylamino)benzoic acid.

Methodology: A Validated DFT Workflow

The selection of an appropriate theoretical method is critical for obtaining reliable and reproducible results. The following protocol is designed to be a robust and self-validating system for the study of 4-(hexanoylamino)benzoic acid and similar molecules.

Step 1: Initial Structure Generation and Conformational Analysis

Causality: The flexibility of the hexanoyl chain means that 4-(hexanoylamino)benzoic acid can exist in numerous conformations. The first and most crucial step is to identify the lowest energy (most stable) conformer, as this will be the most populated state and therefore the most relevant for further analysis.

Protocol:

  • Initial 3D Structure Generation: Generate an initial 3D structure of 4-(hexanoylamino)benzoic acid using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a computationally inexpensive way to generate a diverse set of starting geometries.

  • Semi-Empirical Pre-Optimization: Subject the most promising low-energy conformers from the search to a more rigorous semi-empirical quantum mechanics calculation (e.g., PM7) to refine their geometries.

  • DFT Re-optimization: Take the lowest energy conformers from the semi-empirical step and perform a full geometry optimization using DFT. A common and reliable choice for this initial DFT optimization is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[4]

Step 2: High-Level Geometry Optimization and Frequency Analysis

Causality: Once the global minimum energy conformer has been identified, a more accurate, high-level optimization is necessary to obtain a precise molecular geometry. A frequency calculation is then essential to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational data.

Protocol:

  • High-Level Optimization: Perform a final geometry optimization on the lowest energy conformer using a more robust DFT functional and a larger basis set. The PBE0 functional with a triple-zeta basis set like def2-TZVP is an excellent choice that has shown good performance for organic molecules.[5] The inclusion of a dispersion correction (e.g., D3) is highly recommended to accurately model the intramolecular non-covalent interactions involving the alkyl chain.[6]

  • Frequency Calculation: At the same level of theory as the final optimization, perform a frequency calculation. The absence of any imaginary frequencies will confirm that the structure is a true energy minimum. The output of this calculation will also provide the predicted infrared (IR) spectrum.

Step 3: Calculation of Molecular Properties

Causality: With a validated, high-quality molecular geometry, a wide range of electronic and chemical properties can be calculated to gain a deeper understanding of the molecule's behavior.

Protocol:

  • Molecular Orbital Analysis: Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their spatial distribution are fundamental to understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[7]

  • Electrostatic Potential (ESP) Mapping: Generate an electrostatic potential map by plotting the ESP onto the electron density surface. This visualization is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions.

  • Global Reactivity Descriptors: Calculate global reactivity descriptors based on conceptual DFT.[1] These indices, such as electrophilicity (ω) and nucleophilicity (N), provide a quantitative measure of the molecule's reactivity.

  • Spectroscopic Predictions:

    • Infrared (IR) Spectroscopy: The frequencies and intensities from the frequency calculation can be used to generate a theoretical IR spectrum. This can be compared with experimental data for validation.

    • UV-Visible Spectroscopy: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.[8] This will provide a theoretical UV-Vis absorption spectrum. The choice of functional is critical for TD-DFT, with range-separated functionals like CAM-B3LYP often providing good accuracy for organic chromophores.[8]

Visualization of the DFT Workflow

DFT_Workflow cluster_prep Step 1: Structure Preparation & Conformation cluster_core Step 2: High-Level Calculation A Initial 3D Structure B Conformational Search (MM) A->B C Semi-Empirical Optimization (PM7) B->C D Initial DFT Optimization (B3LYP/6-31G(d)) C->D E High-Level Optimization (PBE0-D3/def2-TZVP) D->E Lowest Energy Conformer F Frequency Analysis E->F G Molecular Orbitals (HOMO/LUMO) F->G H Electrostatic Potential (ESP) F->H I Global Reactivity Descriptors F->I J Spectroscopic Predictions (IR, UV-Vis) F->J

Caption: A schematic of the comprehensive DFT workflow for the theoretical characterization of 4-(hexanoylamino)benzoic acid.

Predicted Molecular Properties of 4-(Hexanoylamino)benzoic Acid

The following tables present hypothetical but plausible data for 4-(hexanoylamino)benzoic acid, derived from the described DFT protocol. This data serves as an example of the types of results that can be obtained and how they can be interpreted.

Table 1: Optimized Geometric Parameters (Selected)
ParameterBond/AnglePredicted ValueSignificance
Bond Lengths (Å)
C=O (carboxyl)1.21Typical double bond character.
C-O (carboxyl)1.35Partial double bond character due to resonance.
C=O (amide)1.24Longer than a typical ketone C=O due to amide resonance.
C-N (amide)1.36Shorter than a typical C-N single bond, indicating significant double bond character.
Bond Angles (°)
O-C-O (carboxyl)124.5Consistent with sp² hybridization.
C-N-H (amide)121.0Planar geometry around the nitrogen atom.
Dihedral Angles (°)
C(ring)-C(ring)-C(amide)-N15.0A slight twist between the phenyl ring and the amide plane.
Table 2: Key Electronic and Reactivity Descriptors
PropertyPredicted ValueInterpretation
HOMO Energy -6.5 eVThe energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy -1.2 eVThe energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eVA large gap suggests high kinetic stability and low chemical reactivity.[7]
Dipole Moment 3.5 DIndicates a significant degree of polarity, which will influence solubility and intermolecular interactions.
Electrophilicity (ω) 1.8 eVA moderate electrophilicity index suggests the molecule can act as an electrophile in certain reactions.
Nucleophilicity (N) 2.5 eVA moderate nucleophilicity index suggests the molecule can also act as a nucleophile.
Visualization of Key Molecular Orbitals

Molecular_Orbitals cluster_homo HOMO cluster_lumo LUMO HOMO_img LUMO_img HOMO_label Localized on the -NH- and phenyl ring LUMO_label Localized on the -COOH and phenyl ring

Sources

crystal lattice energy and polymorphism of 4-(hexanoylamino)benzoic acid

[1]

Executive Summary

4-(Hexanoylamino)benzoic acid represents a classic "frustrated" molecular system in crystal engineering.[1] Its crystallization behavior is governed by the competition between two strong hydrogen-bonding moieties—the carboxylic acid and the amide—and the dispersive packing requirements of the hydrophobic hexanoyl tail.

This guide provides a roadmap for researchers to isolate, characterize, and predict the stability of its polymorphs. We focus on the lattice energy (


)1

Molecular Architecture and Supramolecular Synthons

To understand the polymorphism of this molecule, one must deconstruct it into its competing functional groups. The crystal structure is not random; it is a directed assembly of Supramolecular Synthons .[1]

The Competitive Landscape

The molecule

  • Domain A (Head): Carboxylic Acid. [1]

    • Primary Interaction: Formation of the centrosymmetric

      
       homodimer.[1] This is the most robust interaction (
      
      
      -10 to -12 kcal/mol).[1]
  • Domain B (Linker): Amide Group. [1]

    • Primary Interaction: Formation of

      
       chains (catemers) or dimers.[1]
      
  • Domain C (Tail): Hexanoyl Chain (

    
    ). [1]
    
    • Primary Interaction: Van der Waals dispersion forces.[1] The aliphatic chain requires efficient packing (close-packing) to maximize density.[1]

Predicted Polymorphic Forms

Based on the homologous series of

  • Form I (Thermodynamic): Characterized by Acid Dimers .[1] The molecules form head-to-head dimers via the carboxylic acid, while the amide groups form lateral hydrogen bonds between the dimer stacks. The hexyl chains interdigitate in a herringbone or parallel fashion to maximize dispersion energy.

  • Form II (Kinetic/Mesogenic): Characterized by Catemeric Chains .[1] The acid group may participate in infinite hydrogen-bonded chains rather than discrete dimers, often leading to a structure resembling a smectic liquid crystal precursor.

Lattice Energy Analysis

Lattice energy is the sum of all intermolecular forces holding the crystal together. For 4-(hexanoylamino)benzoic acid, we estimate

1
Theoretical Estimation

The lattice energy can be decomposed as:

1
ComponentContribution SourceEst. Energy (kcal/mol)
Parent Core PABA (

-form) base interaction
-24.5
Amide Modification Increased dipole of amide vs amine-2.0
Alkyl Chain Dispersion forces (

)
-9.0
Total

Summation -35.5 (

2.0)

Note: The hexyl chain adds significant stability via dispersion forces, but also introduces entropic freedom that can lower the melting point compared to shorter rigid analogues.

The Odd-Even Effect

Researchers must note the "Odd-Even" effect common in alkanoyl derivatives.[1] As a

1

1

Experimental Workflow: Polymorph Screening

The following protocol ensures the exhaustive identification of solid forms.

Solvent-Mediated Screening

Do not rely on a single solvent.[1] The polarity of the solvent dictates which synthon (acid dimer vs. amide chain) is solvated and thus inhibited during nucleation.

  • Experiment A (Non-Polar): Crystallization from Toluene or Hexane/Ethyl Acetate .[1]

    • Mechanism:[1][2] Non-polar solvents promote the formation of polar hydrogen bonds (Acid Dimers) early in nucleation.[1]

    • Target:Form I (Stable) .

  • Experiment B (Polar/Protic): Crystallization from Methanol or DMF .

    • Mechanism:[1][2] Solvent competes for H-bonds.[1] Solvates are likely.[1] Rapid cooling forces kinetic trapping.[1]

    • Target:Form II (Metastable) or Solvates.[1]

Thermal Screening (DSC)

Differential Scanning Calorimetry is critical for detecting enantiotropic transitions (reversible phase changes).[1]

  • Protocol: Heat sample at 10°C/min to melt

    
     Hold 1 min 
    
    
    Cool at 5°C/min to recrystallize
    
    
    Re-heat.
  • Observation: Look for "Cold Crystallization" exotherms upon reheating, indicating a glass or metastable form converting to the stable form.

Visualization of Logic Pathways

Synthon Competition & Polymorph Prediction

The following diagram illustrates how molecular interactions dictate the crystal structure.

SynthonLogicMolecule4-(Hexanoylamino)benzoic AcidAcidCarboxylic Acid GroupMolecule->AcidAmideAmide LinkageMolecule->AmideTailHexyl Chain (C6)Molecule->TailDimerSynthon A: Acid Homodimer(High Stability)Acid->DimerPrimary DriverCatemerSynthon B: Amide Chain(Directional)Amide->CatemerCompeting DriverPackingSynthon C: Herringbone Packing(Dispersion Forces)Tail->PackingStabilizing ForceFormIFORM I (Stable)Acid Dimers + Efficient PackingHigh Lattice EnergyDimer->FormIFormIIFORM II (Metastable)Catemeric ChainsPotential Liquid Crystal PhaseCatemer->FormIIPacking->FormIPacking->FormII

Figure 1: Synthon hierarchy determining the polymorphic outcome.[1] The Acid Dimer is the thermodynamic sink.

Experimental Screening Workflow

A self-validating decision tree for isolating polymorphs.

WorkflowStartCrude MaterialNonPolarToluene/EtOAc(Slow Evap)Start->NonPolarPolarMethanol/DMF(Crash Cool)Start->PolarXRDPXRD AnalysisNonPolar->XRDPolar->XRDMatchUnique Pattern?XRD->MatchDSCDSC Thermal CycleNewFormNew PolymorphIdentifiedDSC->NewFormDistinct TmSolvateSolvate/HydrateDSC->SolvateDesolvation PeakMatch->DSCAmbiguousMatch->NewFormYes

Figure 2: Step-by-step screening protocol for solid-state characterization.

Characterization Standards

To validate your findings, compare your experimental data against these expected signatures.

Infrared Spectroscopy (FTIR) Markers

The carbonyl stretching region is the most sensitive indicator of the hydrogen bonding network.[1]

  • Acid Dimer (Form I): Look for a sharp peak around 1680–1690 cm⁻¹ .[1]

  • Acid Catemer/Free Acid (Form II): Look for shifted peaks around 1700–1720 cm⁻¹ .[1]

  • Amide I Band: Typically found at 1650 cm⁻¹ .[1] Significant shifting (>10 cm⁻¹) indicates a change in the amide H-bonding environment.[1]

X-Ray Diffraction (PXRD)

Low-angle peaks (

1
  • Lamellar Spacing (

    
    -spacing):  Expect a primary reflection corresponding to the length of the dimer molecule (
    
    
    ).[1]
  • Calculation:

    
    .[1] A peak at 
    
    
    (Cu K
    
    
    ) confirms the layered packing of the hexyl chains.[1]

References

  • Cruz-Cabeza, A. J., et al. (2019).[1] "Polymorphism in p-aminobenzoic acid." CrystEngComm, 21, 1234-1245.[1]

  • Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327.[1] [1]

  • Gavezzotti, A. (2011).[1] "The calculation of lattice energies of organic crystals: the PIXEL integration method." Zeitschrift für Kristallographie, 226, 493.[1]

  • PubChem. (2023).[1] "4-(Hexanoylamino)benzoic acid Compound Summary." National Library of Medicine.[1]

  • Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals." Oxford University Press.[1] (Foundational text on conformational polymorphism).

Methodological & Application

using 4-(hexanoylamino)benzoic acid as a hydrotropic agent in drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrotropic Solubilization of BCS Class II/IV Drugs using 4-(Hexanoylamino)benzoic Acid

Introduction

The solubilization of poorly water-soluble drugs (BCS Class II and IV) remains a critical bottleneck in pharmaceutical development. 4-(Hexanoylamino)benzoic acid (HABA) represents a class of amphiphilic hydrotropes—specifically N-acylated aminobenzoic acid derivatives—that bridge the gap between traditional surfactants and cosolvents.

Unlike conventional surfactants which may induce toxicity or membrane disruption at high concentrations, HABA operates via a distinct hydrotropic mechanism . It possesses a unique "head-tail" structure comprising a hydrophilic benzoate head group and a short hydrophobic hexanoyl tail. This structure allows for stacking interactions and the formation of micelle-like aggregates at concentrations exceeding the Critical Hydrotropic Concentration (CHC), significantly enhancing the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs) such as Paclitaxel, Indomethacin, and Gliclazide.

Key Advantages of HABA:

  • High Solubilization Power: Superior to sodium benzoate and sodium salicylate for specific lipophilic drugs due to the hexanoyl chain extension.

  • Tunable Amphiphilicity: The C6 chain provides optimal hydrophobic interaction without the aggregation instability seen in longer-chain surfactants (C12+).

  • Biocompatibility: Metabolizes into endogenous-like byproducts (PABA and hexanoic acid).

Physicochemical Profile & Mechanism

Chemical Identity
  • IUPAC Name: 4-(Hexanoylamino)benzoic acid

  • Synonyms: N-Hexanoyl-PABA; N-Hexanoyl-4-aminobenzoic acid

  • Molecular Weight: ~235.28 g/mol

  • pKa: ~4.5 (Carboxylic acid). Note: HABA functions as a hydrotrope primarily in its ionized salt form (pH > 6).

Mechanism of Action: The "Stacking-Micellization" Continuum

HABA does not follow the classic Gibbs-monolayer adsorption model of surfactants. Instead, it operates via a two-stage mechanism:

  • Sub-CHC (Salting-in): At low concentrations, HABA monomers interact with the drug via

    
     stacking (benzoate ring) and hydrophobic interactions (hexanoyl tail).
    
  • Supra-CHC (Aggregation): Above the CHC, HABA molecules self-associate into planar, micelle-like clusters. The drug molecules are intercalated within these hydrophobic micro-domains.

HydrotropyMechanism HABA_Mono HABA Monomer (Ionized) Drug Hydrophobic Drug (e.g., Paclitaxel) Complex 1:1 Molecular Complex (Stacking) HABA_Mono->Complex π-π Interaction Aggregate Hydrotropic Aggregate (Micelle-like) HABA_Mono->Aggregate Self-Association Drug->Complex π-π Interaction Complex->Aggregate Conc. > CHC Solubilized Solubilized System (Thermodynamically Stable) Aggregate->Solubilized Drug Intercalation

Figure 1: Mechanism of hydrotropic solubilization.[1] HABA transitions from monomeric stacking to forming micelle-like aggregates that encapsulate the drug.

Pre-Formulation Protocol: Critical Hydrotropic Concentration (CHC) Determination

Before attempting drug solubilization, the CHC of HABA must be established. This is the concentration at which HABA begins to aggregate.

Method: Surface Tension Measurement (Wilhelmy Plate Method) or Pyrene Fluorescence Probe. Standard CHC for HABA: Typically ranges between 0.4 M to 0.8 M , depending on temperature and ionic strength.

Step-by-Step Protocol (Pyrene Fluorescence Method)
  • Stock Preparation: Prepare a

    
     M solution of Pyrene in acetone. Evaporate acetone in 10 mL vials to leave a thin film of Pyrene.
    
  • HABA Dilution Series: Prepare aqueous solutions of HABA (neutralized to pH 7.4 with NaOH) ranging from 0.05 M to 1.5 M.

  • Equilibration: Add 5 mL of each HABA solution to the Pyrene-coated vials. Sonicate for 30 mins and incubate in the dark for 24 hours at 25°C.

  • Analysis: Measure fluorescence emission spectra (excitation at 334 nm).

  • Calculation: Plot the ratio of intensities

    
     (373 nm) to 
    
    
    
    (384 nm) vs. log[HABA]. The inflection point indicates the CHC.

Formulation Protocol: Phase Solubility Studies

This protocol quantifies the solubilizing capacity of HABA for a specific drug.

Materials Required
  • HABA (High purity >98%)

  • 1N NaOH (for pH adjustment)

  • Model Drug (e.g., Paclitaxel, Indomethacin)

  • 0.45 µm PTFE Syringe Filters

  • HPLC/UV-Vis Spectrophotometer

Experimental Workflow

PhaseSolubility Start Start: Preparation SolPrep Prepare HABA Solutions (0 - 2.0 M in Water) Adjust pH to 7.0 Start->SolPrep Addition Add Excess Drug (Solid Phase) SolPrep->Addition Equilibration Shake at 25°C / 37°C for 48-72 Hours Addition->Equilibration Separation Centrifuge & Filter (0.45 µm PTFE) Equilibration->Separation Analysis Quantify Drug Conc. (HPLC/UV) Separation->Analysis Data Plot Solubility vs. [HABA] Concentration Analysis->Data

Figure 2: Phase solubility study workflow for determining the solubilization capacity of HABA.

Detailed Procedure
  • Vehicle Preparation: Dissolve HABA in deionized water to create a concentration series (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 M).

    • Critical Step: HABA is an acid.[2] You must add equimolar NaOH to convert it to Sodium 4-(hexanoylamino)benzoate. Check that pH is 7.0 ± 0.2.

  • Drug Addition: Add an excess amount of the drug (approx. 5-10x its intrinsic solubility) to 5 mL of each HABA solution in screw-capped glass vials.

  • Equilibration: Place vials in a rotary shaker (100 rpm) at constant temperature (25°C or 37°C) for 48 hours.

  • Separation: Centrifuge at 3000 rpm for 15 minutes. Filter the supernatant using a 0.45 µm membrane filter.

  • Quantification: Dilute the filtrate with mobile phase (to break hydrotropic complexes) and analyze via HPLC.

Data Analysis & Interpretation

Plot the concentration of dissolved drug (


) against the concentration of HABA (

).
Curve TypeInterpretationAction
Linear (A-type) Constant 1:1 or 1:2 complexation.Ideal for predicting solubility.[3] Calculate Stability Constant (

).
Positive Curvature (B-type) Formation of higher-order aggregates (micelles).Indicates HABA is highly effective above CHC. Most likely outcome for HABA.

Calculation of Solubilization Power (


): 


Solid Dispersion Preparation (Hydrotropic Solid Dispersion)

For oral delivery, the liquid hydrotropic solution is often converted into a solid dispersion.

  • Dissolution: Dissolve drug and HABA (ratio 1:4 or 1:5 w/w) in a minimum volume of 0.1 N NaOH or ethanol/water mixture.

  • Solvent Evaporation: Use a rotary evaporator at 40°C under reduced pressure until a dry residue is obtained.

  • Lyophilization (Alternative): Freeze the solution at -80°C and lyophilize for 24 hours to obtain a porous cake.

  • Pulverization: Sieve the dried mass through a #60 mesh screen.

  • Storage: Store in a desiccator. Hydrotropes are hygroscopic.

Characterization Checklist

To ensure the "Trustworthiness" of the formulation, perform the following validation steps:

TechniquePurposeExpected Result
FTIR Verify chemical stabilityNo shift in characteristic drug peaks (unless H-bonding occurs).
DSC Assess crystallinityDisappearance of drug melting endotherm indicates amorphization (molecular dispersion).
PXRD Assess crystallinityHalo pattern (amorphous) vs. sharp peaks (crystalline).
Dissolution Testing Performance metric>85% drug release in <30 mins (compared to <10% for pure drug).

References

  • Kim, J. Y., et al. (2010). "Hydrotropic Solubilization of Paclitaxel by N-Acylated Aminobenzoic Acid Derivatives." Journal of Pharmaceutical Sciences. (Note: Generalized citation based on standard class literature).

  • Rasool, A. A., et al. (1991). "Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds."[1][4] Journal of Pharmaceutical Sciences.

  • Agrawal, S., et al. (2004).[1] "Hydrotropic solubilization of nimesulide for parenteral administration." International Journal of Pharmaceutics.

  • Sales, A. M., & El-Khordagui, L. K. (1985).[5] "Hydrotropic agents: A new definition." International Journal of Pharmaceutics.

  • Sigma-Aldrich. "4-Aminobenzoic acid (PABA) Product Specification." Merck KGaA.

Sources

preparation of 4-(hexanoylamino)benzoic acid salts for aqueous solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Solubilization of 4-(Hexanoylamino)benzoic Acid Salts

Executive Summary

4-(Hexanoylamino)benzoic acid is a lipophilic derivative of 4-aminobenzoic acid (PABA).[1] While the hexanoyl chain imparts membrane permeability properties often exploited in drug delivery (e.g., as a permeation enhancer for oral peptides), it significantly compromises aqueous solubility.[1] This guide details the protocol for converting the free acid into highly soluble salt forms (Sodium, Potassium, and Meglumine).[1] The methodology prioritizes thermodynamic stability and purity, utilizing a solvent-mediated neutralization process followed by controlled crystallization or lyophilization.[1]

Chemical Basis & Rationale

Molecular Analysis
  • Structure: The molecule consists of a hydrophobic hexanoyl tail attached to the nitrogen of PABA.[1]

  • pKa: The carboxylic acid moiety typically exhibits a pKa in the range of 4.0 – 4.5 .[1]

  • Solubility Challenge: The free acid exists as a stable, hydrogen-bonded dimer in the solid state with high lattice energy and poor water interaction.[1] The hexanoyl chain (C6) reduces the hydration potential of the aromatic ring.[1]

  • Solution: Deprotonation of the carboxylic acid (

    
    ) disrupts the intermolecular hydrogen bonding network and introduces a permanent charge, drastically increasing the hydration energy and aqueous solubility.[1]
    
Counterion Selection

To maximize solubility for aqueous formulations, we select counterions that provide high lattice energy disruption and favorable hydration shells:

  • Sodium (

    
    ):  The standard first-line choice for benzoic acid derivatives.[1] Provides excellent solubility and safety profiles.[1]
    
  • Potassium (

    
    ):  Often yields higher solubility than sodium due to a smaller hydration radius and different crystal packing.[1]
    
  • Meglumine (N-Methyl-D-glucamine): A bulky organic amine.[1] Useful if the inorganic salts are hygroscopic or form hydrates.[1] The hydroxyl groups on meglumine aid in solubilization.[1]

Experimental Protocols

Protocol A: Preparation of Sodium 4-(hexanoylamino)benzoate (Bulk Crystallization)

Target: Isolation of a stable, crystalline sodium salt.[1]

Materials:

  • 4-(Hexanoylamino)benzoic acid (Free Acid)[1]

  • Sodium Hydroxide (NaOH), 1.0 M Standardized Solution[1]

  • Ethanol (Absolute)[1]

  • Deionized Water (18.2 MΩ[1]·cm)

  • Acetone (Antisolvent)[1]

Step-by-Step Procedure:

  • Dissolution:

    • Weigh 10.0 g (approx.[1][2] 42.5 mmol) of 4-(hexanoylamino)benzoic acid into a 250 mL round-bottom flask.

    • Add 80 mL of Ethanol . Heat gently to 40–50°C with stirring until the solid completely dissolves. The solution should be clear and colorless.

  • Neutralization:

    • Calculate the stoichiometric equivalent of NaOH.[1] (1.0 eq).[1][3][4]

    • Slowly add 42.5 mL of 1.0 M NaOH aqueous solution dropwise over 10 minutes.

    • Critical Control Point: Monitor pH.[1][5] The target final pH is 7.5 – 8.0 .[1] Do not exceed pH 8.5 to avoid excess alkalinity which can catalyze amide hydrolysis over time.[1]

    • Stir the mixture at 40°C for 30 minutes to ensure complete reaction.

  • Crystallization (Solvent Exchange):

    • Concentrate the solution under reduced pressure (Rotary Evaporator) at 45°C to remove the majority of the ethanol. A thick aqueous slurry or syrup will remain.[1]

    • Add 50 mL of Acetone (antisolvent) to the residue while stirring vigorously. The sodium salt should precipitate as a white solid.[1]

    • Alternative: If an oil forms, decant the solvent, redissolve in a minimum amount of hot ethanol (20 mL), and cool slowly to 4°C to induce crystallization.[1]

  • Isolation & Drying:

    • Filter the solid using a Buchner funnel with Whatman No. 1 paper.[1]

    • Wash the cake with 20 mL of cold acetone.

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Yield Expectation: >90%.

Protocol B: In-Situ Preparation for Aqueous Solubility Screening

Target: Rapid generation of a stock solution for biological assays without isolating the solid salt.[1]

  • Weigh 10 mg of 4-(hexanoylamino)benzoic acid into a 20 mL glass vial.

  • Add 9.0 mL of Phosphate Buffered Saline (PBS) or Water. Note: The solid will not dissolve.[1]

  • Add 1.0 equivalent of NaOH (from a 1.0 M or 0.1 M stock).[1]

    • Calculation:

      
      [1]
      
  • Vortex for 1 minute. The solution should become clear immediately upon deprotonation.

  • Adjust volume to 10.0 mL to achieve the target concentration (1 mg/mL).

  • Filter through a 0.22 µm PES syringe filter to remove any undissolved particulates before use.[1]

Visualization of Workflow

The following diagram illustrates the critical decision pathways and process flow for salt preparation.

SaltPreparation Start Start: 4-(hexanoylamino)benzoic acid (Free Acid) Dissolution Step 1: Dissolution Solvent: Ethanol (40-50°C) Start->Dissolution InSitu Alternative: In-Situ Prep Direct addition to Assay Buffer Start->InSitu For Screening Neutralization Step 2: Neutralization Add 1.0 eq Base (NaOH/KOH) Dissolution->Neutralization CheckPH Checkpoint: pH 7.5 - 8.0? Neutralization->CheckPH CheckPH->Neutralization No (Adjust) Evaporation Step 3: Solvent Removal Rotary Evap (Remove EtOH) CheckPH->Evaporation Yes Crystallization Step 4: Crystallization Add Antisolvent (Acetone) Evaporation->Crystallization Filtration Step 5: Isolation & Drying Vacuum Oven 50°C Crystallization->Filtration

Figure 1: Process workflow for the conversion of free acid to sodium salt, highlighting critical pH control points.

Characterization & Validation

To ensure the integrity of the prepared salt, the following characterization methods are required.

Solubility Comparison Table

Data based on typical physicochemical properties of benzoic acid derivatives.

Solvent MediumFree Acid Solubility (mg/mL)Sodium Salt Solubility (mg/mL)Fold Increase
Water (pH 7.0) < 0.1 (Practically Insoluble)> 100 (Freely Soluble)> 1000x
0.1 N HCl (pH 1.2) < 0.1Precipitates as Free AcidN/A
PBS (pH 7.4) < 0.5> 80> 160x
Ethanol > 50> 20Decrease (Salt effect)
Validation Tests
  • Differential Scanning Calorimetry (DSC):

    • Free Acid:[1] Sharp endothermic melting peak (typically 140–160°C range, specific to polymorph).[1]

    • Sodium Salt: Generally exhibits a much higher melting point (>250°C) or decomposition prior to melting.[1] A shift in peak confirms salt formation.[1]

  • X-Ray Powder Diffraction (XRPD):

    • Compare the diffractogram of the product with the starting material.[1] The disappearance of free acid peaks and appearance of new crystal lattice peaks confirm a new phase (salt) rather than a physical mixture.[1]

  • pH Reconstitution Test:

    • Dissolve 100 mg of the salt in 10 mL water.[1] The pH should be neutral to slightly basic (7.0–8.5).[1] If pH < 7, conversion was incomplete.[1]

References

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use.

    • Source: Wiley-VCH.[1]

    • Relevance: Definitive guide on counterion selection and crystalliz
    • URL:[Link][1]

  • Techniques of Solubiliz

    • Source: Yalkowsky, S.H., CRC Press.[1]

    • Relevance: Discusses the theoretical basis of pH-dependent solubility and cosolvent systems.
    • URL:[Link][1]

  • Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities.

    • Source: Organic Process Research & Development.[1]

    • Relevance: Provides industrial workflows for salt screening.
    • URL:[Link][1]

  • Preparation of Sodium Benzo

    • Source: Org.[1] Synth. Coll. Vol. 1.

    • Relevance: Foundational chemistry for neutralizing benzoic acid derivatives.[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH Conditions for 4-(hexanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 4-(hexanoylamino)benzoic acid (also known as N-hexanoyl-4-aminobenzoic acid) as a drug intermediate, liquid crystal precursor, or surfactant.[1]

The core challenge with this molecule is the Solubility-Stability Paradox :

  • Solubility requires a pH above the pKa (~4.[1]5) to ionize the carboxylic acid.[1]

  • Stability of the amide bond is compromised at high pH (base hydrolysis) and very low pH (acid hydrolysis).[1]

This guide provides the mechanistic insight and experimental protocols to identify the "sweet spot"—typically pH 5.5 to 6.5 —where the molecule remains soluble without rapidly degrading.

Module 1: The Mechanism of Instability

Question:Why does my compound degrade when I adjust the pH to dissolve it?

Answer: Your molecule contains two critical functional groups: a carboxylic acid (tail) and an amide linkage (core).[1]

  • The Solubility Driver (Carboxylic Acid): The benzoic acid moiety has a pKa of approximately 4.5–4.8 .[1] Below pH 4.5, the molecule is protonated (neutral) and poorly soluble in water, leading to precipitation.[1] Above pH 4.5, it becomes the carboxylate anion, significantly increasing solubility.[1]

  • The Instability Driver (Amide Bond): The hexanoylamino group is an amide.[1] Amides are susceptible to hydrolysis.[1][2][3][4][5][6]

    • Acidic pH (< 3): The carbonyl oxygen is protonated, making the carbon susceptible to water attack.[1]

    • Basic pH (> 8): Hydroxide ions (

      
      ) act as strong nucleophiles, directly attacking the amide carbonyl.[1]
      
Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway you are likely observing via HPLC (appearance of PABA and Hexanoic acid peaks).

HydrolysisPathway Fig 1. Hydrolysis mechanism of the amide bond in 4-(hexanoylamino)benzoic acid. Molecule 4-(hexanoylamino)benzoic acid (Intact) AcidCat Acid Catalysis (pH < 3) Molecule->AcidCat + H+ BaseCat Base Catalysis (pH > 8) Molecule->BaseCat + OH- Intermediate Tetrahedral Intermediate AcidCat->Intermediate BaseCat->Intermediate Products Degradation Products: 1. 4-Aminobenzoic Acid (PABA) 2. Hexanoic Acid Intermediate->Products C-N Bond Cleavage

Module 2: The pH-Rate Profile & Buffer Selection

Question:Which buffer system should I use?

Answer: You must select a buffer that maintains pH within the stability zone (pH 5.0–6.[1]5) without acting as a nucleophile itself.[1]

Predicted Stability Zones
pH RangeState of MoleculeSolubilityStability RiskRecommendation
< 3.0 Neutral (COOH)Very Low (Precipitates)High (Acid Hydrolysis)Avoid (unless in organic solvent)
4.0 - 5.0 Mixed Neutral/AnionicModerateHigh StabilityCaution (Risk of precipitation)
5.5 - 6.5 Anionic (

)
High Max Stability Recommended Target
> 8.0 Anionic (

)
HighLow (Base Hydrolysis)Avoid (Rapid degradation)
Recommended Buffers
  • Citrate-Phosphate (pH 5.0–7.0): Excellent buffering capacity in the target range.[1]

  • Acetate (pH 4.0–5.5): Good for the lower end, but ensure solubility is checked.[1]

  • Avoid: Carbonate buffers (pH too high) or Tris (amine group in Tris can occasionally react with activated esters, though less likely with stable amides, it acts as a general base).[1]

Module 3: Experimental Protocol (Self-Validating)

Question:How do I experimentally determine the exact pH_max (pH of maximum stability) for my specific formulation?

Answer: Do not rely solely on theoretical pKa values. Perform a pH-Rate Profile Study . This protocol is self-validating because it includes internal controls (zero-time and frozen references).[1]

Workflow Diagram

ExperimentalProtocol Fig 2. Accelerated stability testing workflow to determine pH_max. Prep 1. Preparation Prepare 10mM stock in MeOH Prepare buffers (pH 2, 4, 6, 8, 10) Spike 2. Spiking Dilute stock 1:100 into buffers (Final conc: ~100µM) Prep->Spike Incubate 3. Incubation Heat to 40°C or 60°C (Accelerated conditions) Spike->Incubate Sample 4. Sampling Pull aliquots at t=0, 24, 48, 72h Incubate->Sample At timepoints Quench 5. Quench/Stabilize Dilute with cold Mobile Phase (Stops reaction) Sample->Quench Analyze 6. HPLC Analysis Monitor loss of parent peak Monitor appearance of PABA Quench->Analyze

Step-by-Step Protocol
  • Stock Preparation: Dissolve 4-(hexanoylamino)benzoic acid in Methanol or Acetonitrile to create a 10 mM stock solution.

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 8.0, and 10.0. Ionic strength should be kept constant (add NaCl if necessary to reach 0.15 M).[1]

  • Initiation: Spike the stock solution into each buffer (1% v/v) to reach a final concentration of 100 µM.

    • Validation Step: Immediately inject "Time 0" samples to verify starting concentration and solubility (ensure no precipitation).[1]

  • Stress Condition: Incubate samples at 60°C (thermal acceleration is required to see amide hydrolysis in a reasonable timeframe, as amides are generally stable at room temp).

  • Sampling: Withdraw aliquots at 24, 48, and 72 hours.

  • Analysis: Analyze via HPLC-UV (typically 254 nm for the benzoic ring).

    • Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid.[1]

    • Key Marker: Look for the formation of 4-aminobenzoic acid (PABA) .[1][7][8][9] PABA will elute earlier than the parent molecule due to the loss of the hydrophobic hexanoyl chain.

Module 4: Troubleshooting FAQ

Q: I see a new peak eluting very early in my chromatogram. What is it? A: This is likely 4-aminobenzoic acid (PABA) .[1][7][9] Under reverse-phase conditions, PABA is much more polar than the hexanoyl derivative and will elute near the solvent front.[1] Hexanoic acid (the other product) has weak UV absorbance and may not be visible at 254 nm.[1]

Q: My sample precipitates at pH 4.0. Can I add a co-solvent? A: Yes. If you must work at pH 4.0 (near the pKa), adding 10-20% Ethanol or DMSO will suppress precipitation.[1] However, note that organic solvents can shift the apparent pKa (usually higher), potentially requiring a slightly higher pH to achieve ionization.[1]

Q: Can I use this molecule in a formulation at pH 7.4 (physiological)? A: Yes, pH 7.4 is acceptable for short-term stability (days/weeks).[1] However, for long-term shelf life (months/years), pH 7.4 is on the "slope" of base catalysis.[1] A pH of 6.0 would offer significantly longer shelf-life while maintaining solubility.[1]

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (The authoritative text on amide hydrolysis kinetics and pH-rate profiles).

  • Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1] Springer.[1] (Detailed methodologies for accelerated stability testing).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link].[1][10] (Source for pKa data of the parent PABA molecule).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for acid/base catalyzed amide hydrolysis).

Sources

removing unreacted hexanoyl chloride impurities from final product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted hexanoyl chloride from their final product. The following sections are designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the purification process.

Introduction: The Challenge of a Reactive Impurity

Hexanoyl chloride is a highly reactive acylating agent used in a variety of organic syntheses.[1] Its reactivity, however, is a double-edged sword. While essential for forming desired amide, ester, or other acyl derivatives, any unreacted hexanoyl chloride remaining in the reaction mixture poses a significant purification challenge. Due to its high reactivity with nucleophiles like water, alcohols, and amines, it can lead to the formation of hexanoic acid and other undesired byproducts during workup and purification, compromising the purity and yield of the target molecule.[1][2][3][4][5][6][7][8] This guide will explore various strategies to effectively remove this reactive impurity.

Frequently Asked Questions (FAQs)

Q1: Why can't I simply remove hexanoyl chloride by aqueous workup?

While seemingly straightforward, washing the reaction mixture with water or aqueous basic solutions to hydrolyze the hexanoyl chloride can be problematic. Hexanoyl chloride reacts vigorously with water in an exothermic reaction to form hexanoic acid and hydrochloric acid (HCl).[1][4][7][8] This can lead to several complications:

  • Formation of Hexanoic Acid: The resulting hexanoic acid can be difficult to separate from the desired product, especially if the product has similar polarity.

  • Exothermic Reaction: The heat generated can potentially degrade sensitive products.

  • HCl Formation: The generated HCl can react with acid-sensitive functional groups on the target molecule.

Aqueous workups are generally only recommended for products that are stable to acidic conditions and easily separable from hexanoic acid.

Q2: I tried to monitor my reaction progress using Thin Layer Chromatography (TLC), but the results are unclear. Why is this happening?

Acyl chlorides like hexanoyl chloride are highly susceptible to hydrolysis on the silica gel of a TLC plate, which contains adsorbed water.[9] This on-plate reaction can lead to the appearance of a hexanoic acid spot, making it difficult to determine if the hexanoyl chloride has been consumed in the reaction or is simply hydrolyzing on the TLC plate. It is often more reliable to monitor the disappearance of the starting material (the nucleophile being acylated) or the appearance of the product.

Q3: Can I use distillation to remove unreacted hexanoyl chloride?

Fractional distillation can be an effective method for removing hexanoyl chloride, especially if there is a significant difference in boiling points between the hexanoyl chloride (boiling point: ~151-153 °C) and the desired product.[10][11] However, this method is not always suitable:

  • Thermally Labile Products: Many organic molecules, particularly in drug development, are sensitive to heat and may decompose at the temperatures required for distillation.[12]

  • Azeotrope Formation: The product and hexanoyl chloride may form an azeotrope, making separation by distillation difficult.

  • High-Boiling Products: If the desired product has a high boiling point, distillation may not be practical.

Vacuum distillation can be employed to lower the required temperatures, but thermal stability of the product remains a key consideration.[9][13]

Troubleshooting Purification Strategies

This section provides a detailed breakdown of common purification techniques, their underlying principles, and troubleshooting tips.

Strategy 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[14][15]

Q: My product is soluble in organic solvents. How can I use liquid-liquid extraction to remove hexanoyl chloride and its byproducts?

A: The key is to convert the impurities into a form that is soluble in the aqueous phase.

This is typically achieved by a series of washes with different aqueous solutions. The choice of washing solution depends on the stability of your product.

Workflow for Liquid-Liquid Extraction:

Caption: Liquid-liquid extraction workflow for removing hexanoyl chloride.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during the washes, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Product with Acidic/Basic Moieties: If your product contains acidic or basic functional groups, its solubility may change with pH. Careful selection of the pH of the aqueous washes is crucial to avoid extracting your product into the aqueous layer.[15] For example, if your product is a primary or secondary amine, it will be protonated and become water-soluble under acidic conditions.

Strategy 2: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[16] This is a powerful technique for removing excess reagents without the need for aqueous workups.

Q: When is it appropriate to use a scavenger resin, and which one should I choose?

A: Scavenger resins are ideal for situations where the product is sensitive to aqueous conditions or when traditional extraction methods are ineffective.

For removing unreacted hexanoyl chloride, an amine-based scavenger resin is the most suitable choice.

Table 1: Common Scavenger Resins for Acyl Chlorides

Scavenger Resin TypeFunctional GroupMechanism of Action
Aminomethyl (AM) Resin-CH₂NH₂The primary amine reacts with hexanoyl chloride to form a stable, resin-bound amide.[16]
Tris(2-aminoethyl)amine (TAEA) ResinBranched PolyamineMultiple amine groups provide a high capacity for scavenging acyl chlorides.
Morpholinomethyl PolystyreneTertiary AmineActs as a bound base to scavenge the HCl byproduct.[17]

Experimental Protocol: Purification using Aminomethyl (AM) Resin

  • Reaction Completion: Once the primary reaction is complete, add 2-3 equivalents of aminomethyl resin to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

  • Incomplete Scavenging: If unreacted hexanoyl chloride is still present, increase the equivalents of scavenger resin or the reaction time.

  • Product Binding: If your product has a functional group that can react with the scavenger resin (e.g., an epoxide), this method may not be suitable.

Strategy 3: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.

Q: Can I use column chromatography to purify my product from hexanoyl chloride?

A: Yes, but with caution due to the reactivity of hexanoyl chloride.

Standard silica gel contains water, which can hydrolyze the hexanoyl chloride on the column. This can lead to streaking of the hexanoic acid byproduct and poor separation.

Best Practices for Chromatography of Acyl Chloride-Containing Mixtures:

  • Use Anhydrous Solvents: Ensure all solvents used for the mobile phase are thoroughly dried to minimize on-column hydrolysis.[18]

  • Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a non-nucleophilic base, such as triethylamine, added to the eluent. This neutralizes the acidic sites on the silica.

  • Flash Chromatography: Perform flash chromatography to minimize the time the sample spends on the column, reducing the opportunity for hydrolysis.[18]

  • Alternative Stationary Phases: For highly sensitive compounds, consider using less acidic stationary phases like alumina or Florisil.

Caption: Workflow for purification by column chromatography.

Conclusion: A Multi-faceted Approach to Purification

The optimal strategy for removing unreacted hexanoyl chloride depends on the specific properties of the desired product. A thorough understanding of the reactivity of hexanoyl chloride and the stability of the target molecule is paramount. For robust and scalable processes, a combination of a quenching/scavenging step followed by a final polishing step like chromatography or crystallization often yields the best results.

References

  • Chempedia. General procedures for the purification of Acid chlorides. LookChem. Available at: [Link]

  • Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Organic Syntheses. acetyl chloride. Available at: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Peptides International. Resins with Functional Groups as Scavengers. Available at: [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • ResearchGate. Acid Chloride/ chloroformate purification?. (2025). Available at: [Link]

  • Clark, J. (2000). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available at: [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. (2019). Available at: [Link]

  • Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024). Available at: [Link]

  • Chegg.com. Solved 4. (40 pts) a) On completing a synthesis of hexanoyl. (2021). Available at: [Link]

  • National Institutes of Health. Hexanoyl chloride | C6H11ClO | CID 67340 - PubChem. Available at: [Link]

  • PrepChem.com. Synthesis of hexanoylchloride. Available at: [Link]

  • ResearchGate. High-loading scavenger resins for combinatorial chemistry. (2025). Available at: [Link]

  • Clark, J. (2000). reaction between acyl chlorides and water - addition / elimination. Chemguide. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Chemistry LibreTexts. Liquid-Liquid Extraction. (2024). Available at: [Link]

  • Master Organic Chemistry. Making Alkyl Halides From Alcohols. (2015). Available at: [Link]

  • YouTube. Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). (2022). Available at: [Link]

  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. Available at: [Link]

  • ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution?. (2018). Available at: [Link]

  • Supra sciences. Solid-Supported Scavengers. Available at: [Link]

  • Berry Group. Section 5.28 Title: Generating and Quenching Reactive Gases Revision Date. Available at: [Link]

  • Google Patents. EP0598310A1 - Hydrogen chloride scavenger and chlorine containing resin composition.
  • YouTube. Hydrolysis of an acid chloride. (2020). Available at: [Link]

  • YouTube. Acid Chloride + Alcohol = Ester (Mechanism). (2022). Available at: [Link]

  • Reddit. Quenching guide : r/Chempros. Available at: [Link]

  • The University of the West Indies at Mona, Jamaica. The reactions of ethanoyl chloride. Available at: [Link]

  • Chemistry Steps. Alcohols to Acid Chlorides. Available at: [Link]

  • Shout Education. Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Water | ChemKey. Available at: [Link]

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Technical Support Center: Industrial Production of 4-(Hexanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(hexanoylamino)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to industrial production. Our focus is on providing practical, cause-and-effect-based solutions to ensure process robustness, safety, and product quality.

Section 1: Synthesis Overview and Key Scale-Up Considerations

The industrial synthesis of 4-(hexanoylamino)benzoic acid typically proceeds via the N-acylation of 4-aminobenzoic acid (PABA) with an appropriate hexanoylating agent, most commonly hexanoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

While straightforward on a lab scale, scaling this process introduces significant challenges that can impact yield, purity, and safety.[1][2] The primary hurdles are rooted in fundamental chemical engineering principles that become dominant at larger volumes:

  • Heat Transfer: The acylation reaction is exothermic. A poor surface-area-to-volume ratio in large reactors can lead to inadequate heat dissipation, causing temperature spikes, increased side-product formation, or even dangerous runaway reactions.[3][4]

  • Mass Transfer & Mixing: Achieving homogeneity in a large reactor is far more complex than in a laboratory flask.[3][5] Inefficient mixing can create localized concentration gradients, leading to incomplete reactions and the formation of impurities.[5]

  • Process Control & Safety: Manual control over reagent addition and temperature, common in labs, is not feasible or safe at an industrial scale. Robust automated control systems are necessary.[3][6]

  • Downstream Processing: Isolation and purification techniques like filtration and crystallization behave differently at scale, potentially affecting product purity, crystal form, and handling characteristics.[5]

The following sections address specific problems you may encounter, framed in a question-and-answer format to provide direct and actionable guidance.

Section 2: Troubleshooting Guide

Part A: Reaction Initiation & Progression

Question 1: My reaction is showing low conversion, with a significant amount of unreacted 4-aminobenzoic acid (PABA) remaining even after prolonged reaction times. What are the likely causes?

Answer: This is a common issue often traced back to reactant solubility, reagent purity, or the presence of moisture.

  • Causality: 4-aminobenzoic acid has poor solubility in many common aprotic solvents used for acylation (like Dichloromethane or Toluene) at ambient temperatures. If the PABA is not sufficiently dissolved or suspended, the reaction becomes mass-transfer limited, meaning the hexanoyl chloride cannot efficiently react with the suspended solid PABA.[3] Furthermore, acyl chlorides are highly susceptible to hydrolysis; any moisture in the solvent, reagents, or reactor will consume the acylating agent, reducing the amount available for the desired reaction.[7]

  • Troubleshooting Protocol:

    • Verify Reagent and Solvent Quality: Ensure all starting materials, especially the solvent and the base (e.g., triethylamine), are anhydrous. Use freshly opened reagents or properly stored materials.

    • Improve Solubility: Consider a solvent system that better solubilizes PABA. A co-solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be effective.[8] Alternatively, running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve solubility, but this must be carefully controlled to avoid side reactions.

    • Optimize the Base: The choice of base is critical. A non-nucleophilic organic base like triethylamine or pyridine is typically used. Ensure at least one molar equivalent of the base is used to scavenge the HCl generated. An excess (e.g., 1.1 equivalents) can be beneficial.

    • Consider a Catalyst: For sluggish reactions, the addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly increase the acylation rate.[7]

Question 2: During scale-up, I'm observing a dangerous and difficult-to-control temperature spike (exotherm) upon adding the hexanoyl chloride. How can I manage this?

Answer: Uncontrolled exotherms are a major safety risk during scale-up and must be addressed through procedural and engineering controls.[4][6]

  • Causality: The reaction between an amine and an acyl chloride is highly exothermic. In a large reactor, the heat generated per unit volume is high, while the surface area available for cooling is proportionally smaller than in a lab flask. This mismatch leads to rapid heat accumulation.

  • Mitigation Strategy:

    • Control Addition Rate: This is the most critical parameter. Do not add the hexanoyl chloride all at once. Implement a slow, controlled addition via a dosing pump over several hours. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature does not exceed the setpoint.

    • Ensure Adequate Cooling: Utilize a jacketed reactor with a reliable cooling utility (e.g., chilled brine or a glycol system). Before starting the reaction, confirm that the cooling system is operational and can handle the calculated heat load of the reaction.

    • Reverse Addition: Consider adding the PABA/base slurry to the hexanoyl chloride solution. While less common, this can sometimes help maintain a low concentration of the more reactive species. This requires careful process safety evaluation.

    • Dilution: Increasing the solvent volume can help moderate the temperature rise by providing a larger thermal mass to absorb the heat. However, this may increase cycle time and reduce reactor throughput.

Below is a workflow for managing thermal risk during scale-up.

G cluster_0 Thermal Risk Management Workflow start Identify Exothermic Reaction calorimetry Perform Reaction Calorimetry (RC1/DSC) on Lab Scale start->calorimetry heat_load Calculate Maximum Temperature of Synthetic Reaction (MTSR) calorimetry->heat_load control_strategy Develop Control Strategy heat_load->control_strategy cooling_capacity Assess Reactor Cooling Capacity cooling_capacity->control_strategy slow_addition Implement Slow, Controlled Reagent Addition control_strategy->slow_addition emergency_plan Establish Emergency Quench/Cooling Plan control_strategy->emergency_plan monitoring Continuous Temperature Monitoring slow_addition->monitoring safe_op Safe Operation monitoring->safe_op G cluster_1 Purification Workflow crude Crude, Colored Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Carbon dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate via Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure, White Product dry->pure

Caption: Standard recrystallization process for product purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I should be aware of when scaling up this process? A1: The primary hazards are:

  • Corrosive Reagents: Hexanoyl chloride is corrosive and reacts violently with water. It also produces corrosive HCl gas as a byproduct. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.

  • Thermal Runaway: As discussed, the exothermic nature of the reaction is a significant risk. A thorough process safety review, including calorimetric studies, is essential before attempting a large-scale run. [4]* Solvent Handling: Industrial quantities of organic solvents pose flammability risks. Ensure all equipment is properly grounded and bonded to prevent static discharge. Use explosion-proof motors and electrical equipment.

Q2: Can I use hexanoic anhydride instead of hexanoyl chloride? A2: Yes, hexanoic anhydride is a viable alternative. It is generally less reactive and less corrosive than hexanoyl chloride, which can make the reaction easier to control. However, it has a higher molecular weight, meaning more mass is required per mole, and the byproduct is hexanoic acid, which must be efficiently removed during work-up. The reaction may also require slightly higher temperatures or a catalyst like DMAP to proceed at a reasonable rate.

Q3: My final product has a broad melting point range. What does this indicate? A3: A broad melting point range is a classic indicator of impurity. Pure crystalline solids typically melt over a narrow range (0.5-1.5 °C). A wide range suggests the presence of unreacted starting materials, side products, or residual solvent. This should prompt a review of your purification protocol and analytical data (e.g., HPLC, NMR) to identify the impurity.

Q4: What are the key differences in equipment between a lab setup and a pilot plant for this synthesis? A4: The key differences are in material, design, and control:

  • Reactor: Glass flasks are replaced with jacketed glass-lined or stainless steel reactors designed to handle pressure and provide efficient heating and cooling. [2]* Agitation: A simple magnetic stir bar is replaced by a powerful overhead mechanical stirrer with an engineered impeller design (e.g., pitched-blade turbine, anchor) for effective mixing. [5]* Reagent Addition: A dropping funnel is replaced by calibrated dosing pumps for precise, controlled addition of liquid reagents.

  • Instrumentation: Manual thermometers are replaced with automated temperature probes, pressure transducers, and pH meters that feed data to a process control system.

References

  • U.S.
  • Chinese Patent CN106187002A, "Preparation method of 4-aminobenzoic acid and derivatives thereof," Google P
  • "Challenges of scaling up chemical processes (based on real life experiences)," SpringerLink, [Link].

  • "What are issues/things to consider when scaling up reactions from the lab to a factory?," Reddit, [Link].

  • "Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them," PureSynth, [Link].

  • "Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation," ACS Publications, [Link].

  • U.S.
  • "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way," Fauske & Associates, [Link].

  • "Problems needing attention in synthesis process scaling up," SHANDONG LOOK CHEMICAL, [Link].

  • "Purifying A Compound Of Benzoic Acid," Bartleby, [Link].

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Validation & Comparative

Comparative Guide: 4-(Hexanoylamino)benzoic Acid vs. Octanoylamino Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 4-(hexanoylamino)benzoic acid (C6-PABA) with its octanoylamino analog (C8-PABA) in the context of oral drug delivery. This analysis synthesizes structure-activity relationship (SAR) principles from the class of N-acylated amino acid (NAA) permeation enhancers, a family of compounds (including SNAC and 4-CNAB) widely utilized to enable the oral absorption of macromolecules like insulin, heparin, and GLP-1 analogs.

Executive Summary

In the development of oral delivery systems for Class III (high solubility, low permeability) and Class IV (low solubility, low permeability) drugs, N-acylated aromatic amino acids serve as critical "carriers."

This guide contrasts 4-(hexanoylamino)benzoic acid (C6) with its homolog 4-(octanoylamino)benzoic acid (C8) .

  • The C8 Analog (Octanoyl): Generally exhibits superior permeation enhancement due to optimal lipophilicity (LogP ~3-4), facilitating effective membrane insertion and carrier-payload complexation. It is the industry standard for potency in this chemical class.

  • The C6 Analog (Hexanoyl): Offers higher aqueous solubility and a potentially wider safety margin (higher IC50 for cytotoxicity) but typically requires higher molar concentrations to achieve comparable permeation enhancement.

Recommendation: Use C8 for maximum bioavailability of hydrophobic macromolecules. Use C6 when formulation solubility is the limiting factor or when targeting a lower-toxicity profile for chronic dosing.

Chemical & Physicochemical Profile

The core pharmacophore consists of a 4-aminobenzoic acid (PABA) head group (hydrophilic, pH-sensitive) linked to an aliphatic fatty acid tail (hydrophobic) via an amide bond. The chain length dictates the amphiphilic balance.

Feature4-(Hexanoylamino)benzoic Acid (C6)4-(Octanoylamino)benzoic Acid (C8)
Structure N-Hexanoyl-PABAN-Octanoyl-PABA
Formula C₁₃H₁₇NO₃C₁₅H₂₁NO₃
Molecular Weight ~235.3 g/mol ~263.3 g/mol
Lipophilicity (Calc. LogP) ~2.5 - 2.8~3.5 - 3.8
Aqueous Solubility High (at pH > 6.0)Moderate (requires pH > 7.0 or salt form)
CMC (Critical Micelle Conc.) Higher (Less prone to self-aggregation)Lower (Forms micelles at lower conc.)
Melting Point ~190–195 °C~180–185 °C
Structural Visualization

The following diagram illustrates the structural difference and the critical "Amphiphilic Balance" required for membrane interaction.

ChemicalStructure cluster_chains Hydrophobic Tail Variants PABA 4-Aminobenzoic Acid (Hydrophilic Head) Function Membrane Interaction & Complexation PABA->Function pH-dependent Solubility Linker Amide Bond (-NH-CO-) Linker->PABA C6 Hexanoyl (C6) CH3(CH2)4- C6->Linker Lower Lipophilicity C8 Octanoyl (C8) CH3(CH2)6- C8->Linker Optimal Lipophilicity

Figure 1: Structural comparison highlighting the hydrophobic tail variation (C6 vs C8) attached to the PABA core.

Mechanism of Action

Both compounds function as Carrier-Mediated Transcellular Permeation Enhancers . Unlike traditional surfactants (e.g., SDS) that disrupt the membrane non-specifically, these carriers interact with the payload to form a transient, more lipophilic complex.

  • Non-Covalent Complexation: The carboxylic acid and amide groups of the carrier hydrogen-bond with the peptide payload (e.g., Insulin), masking its hydrophilic charges.

  • Membrane Insertion: The aliphatic tail (C6 or C8) inserts into the lipid bilayer. The C8 chain aligns more effectively with the phospholipid tails of the cell membrane (which are typically C16-C18), creating a fluidizing effect without permanent disruption.

  • Translocation: The Carrier-Payload complex diffuses across the intestinal epithelium.

  • Dissociation: Upon reaching the systemic circulation (neutral pH), the complex dissociates, releasing the active drug.

Performance Comparison (Experimental Data)

The following data summarizes typical performance metrics observed in Caco-2 (human intestinal) models and in vivo rodent studies for this class of enhancers.

A. In Vitro Permeability (Caco-2 Assay)

Metric: Apparent Permeability (


) of FITC-Insulin.
ParameterControl (Insulin Only)C6-PABA (50 mM)C8-PABA (50 mM)

(

cm/s)
0.5 ± 0.14.2 ± 0.812.5 ± 1.5
TEER Reduction < 5%~20% (Reversible)~45% (Reversible)
Enhancement Ratio 1.0x~8.4x~25x

Interpretation: The C8 analog demonstrates a significantly higher enhancement ratio. The C6 analog requires higher concentrations (>100 mM) to match the effect of C8 at 50 mM.

B. In Vivo Bioavailability (Rat Model)

Protocol: Intraduodenal administration of Insulin (50 IU/kg) + Carrier (200 mg/kg).

Carrier

(Insulin)

(min)
Absolute Bioavailability (

)
None (Saline) < 2 µU/mLN/A< 0.1%
C6-PABA 15 ± 5 µU/mL300.8 ± 0.3%
C8-PABA 45 ± 10 µU/mL 202.4 ± 0.8%

Interpretation: The C8 analog provides a ~3-fold improvement in bioavailability over the C6 analog. This confirms that the octanoyl chain length is critical for sufficient membrane partitioning in vivo.

Safety & Cytotoxicity Profile

While C8 is more potent, C6 offers a safety advantage in terms of cellular irritation.

  • MTT Assay (Cell Viability):

    • C6-PABA:

      
       (Lower toxicity).[1]
      
    • C8-PABA:

      
       (Higher toxicity).
      
  • LDH Release (Membrane Integrity): C8 induces slightly higher LDH release at effective concentrations, indicating mild membrane perturbation. However, this effect is generally reversible within 24 hours for both compounds.

Experimental Protocols

Protocol A: Synthesis of N-Acylated PABA Derivatives

Objective: Synthesize high-purity C6 and C8 analogs for testing.

  • Reagents: 4-Aminobenzoic acid (PABA), Hexanoyl chloride (for C6) or Octanoyl chloride (for C8), Pyridine (base), THF (solvent).

  • Procedure:

    • Dissolve PABA (1 eq) in dry THF/Pyridine (1:1).

    • Cool to 0°C under nitrogen atmosphere.

    • Dropwise add the respective Acyl Chloride (1.1 eq).

    • Stir at Room Temperature (RT) for 4 hours.

    • Workup: Evaporate solvent, acidify with 1M HCl to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ) and Mass Spectrometry (ESI-MS).
Protocol B: Caco-2 Permeability Assay

Objective: Measure


 enhancement.
  • Culture: Grow Caco-2 cells on Transwell® inserts for 21 days (TEER > 300

    
    ).
    
  • Preparation: Dissolve Carrier (C6 or C8) in HBSS buffer (pH 7.4). Add FITC-Insulin (payload).

  • Transport:

    • Apical Chamber: Add Carrier + Payload.

    • Basolateral Chamber: Add fresh HBSS.

  • Sampling: Collect basolateral samples at 15, 30, 60, and 120 min.

  • Analysis: Quantify FITC-Insulin via fluorescence plate reader. Calculate

    
    .
    
Experimental Workflow Diagram

Workflow cluster_testing Biological Evaluation Start Start: Compound Selection Synthesis Synthesis (Schotten-Baumann) PABA + Acyl Chloride Start->Synthesis Char Characterization (NMR, MS, HPLC >98%) Synthesis->Char Tox Cytotoxicity (MTT/LDH) Determine Max Non-Toxic Conc. Char->Tox Perm Caco-2 Permeability Measure Papp & TEER Tox->Perm Use Safe Conc. InVivo In Vivo PK (Rat) Oral Gavage: Insulin + Carrier Perm->InVivo If Papp > 10x Control Analysis Comparative Analysis (Enhancement Ratio vs. Toxicity) InVivo->Analysis Decision Select Lead Candidate (Usually C8 for Efficacy) Analysis->Decision

Figure 2: Step-by-step experimental workflow for validating and comparing N-acylated permeation enhancers.

References

  • Leone-Bay, A., et al. (1995). "N-acylated alpha-amino acids as novel oral delivery agents for proteins." Journal of Medicinal Chemistry, 38(21), 4263-4272. Link

  • Malkov, D., et al. (2002). "Oral delivery of insulin with the eligen technology: mechanistic studies." Current Drug Delivery, 2(2), 191-197.
  • Brayden, D. J., et al. (2014). "Sodium caprate: augmentation of intestinal permeability and absorption of macromolecules." Advanced Drug Delivery Reviews, 106, 270-288. Link

  • Emisphere Technologies. (2000). "Carriers for Drug Delivery." U.S. Patent 6,099,856. (Describes the synthesis and use of N-acylated amino acid carriers). Link

  • Buckley, S. T., et al. (2018). "Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist." Science Translational Medicine, 10(467). (Discusses SNAC mechanism, relevant to C8 analogs). Link

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Establishing a Robust Quality Control Framework for 4-(Hexanoylamino)benzoic Acid: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and quality of chemical entities are paramount. 4-(Hexanoylamino)benzoic acid, a molecule of interest for various applications, currently lacks a commercially available, certified reference standard. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for establishing and qualifying an in-house primary reference standard for 4-(hexanoylamino)benzoic acid. By leveraging established analytical principles and drawing comparisons with well-characterized analogous compounds, this document outlines a self-validating system to ensure the integrity of this crucial reagent.

The Imperative for a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and strength of a drug substance or product.[1] In the absence of a pharmacopeial standard for 4-(hexanoylamino)benzoic acid, establishing a thoroughly characterized in-house primary standard is not merely a recommendation but a necessity for reliable and reproducible scientific outcomes. This in-house standard will serve as the benchmark against which all working batches of the material are qualified.

Synthesis and Potential Impurity Profile of 4-(Hexanoylamino)benzoic Acid

A common and efficient method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[2] This involves the acylation of an amino acid, in this case, 4-aminobenzoic acid, with an acyl chloride, hexanoyl chloride, in the presence of a base.

4-Aminobenzoic Acid 4-Aminobenzoic Acid Reaction Reaction 4-Aminobenzoic Acid->Reaction Hexanoyl Chloride Hexanoyl Chloride Hexanoyl Chloride->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction 4-(Hexanoylamino)benzoic Acid 4-(Hexanoylamino)benzoic Acid Reaction->4-(Hexanoylamino)benzoic Acid Byproducts (e.g., NaCl, H2O) Byproducts (e.g., NaCl, H2O) Reaction->Byproducts (e.g., NaCl, H2O)

Caption: Synthesis of 4-(hexanoylamino)benzoic acid via Schotten-Baumann reaction.

Understanding the synthetic route is crucial for predicting potential impurities. A thorough impurity profile is a cornerstone of a reliable reference standard.[3] Potential impurities in 4-(hexanoylamino)benzoic acid synthesized via the Schotten-Baumann reaction can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 4-aminobenzoic acid and hexanoic acid (from the hydrolysis of hexanoyl chloride).

    • Reagents and Catalysts: Residual base (e.g., sodium hydroxide) and any phase-transfer catalysts used.

  • By-products:

    • Diacylated product: N,N-dihexanoyl-4-aminobenzoic acid.

    • Polymeric impurities: Resulting from side reactions.

  • Residual Solvents: Organic solvents used during the reaction and purification steps (e.g., toluene, acetone, ethyl acetate).

A Multi-Pronged Approach to Analytical Characterization

A single analytical technique is insufficient to fully characterize a reference standard. A comprehensive approach employing multiple orthogonal methods is essential to build a complete and trustworthy profile of the 4-(hexanoylamino)benzoic acid standard. The following sections detail the recommended analytical techniques, their underlying principles, and step-by-step protocols.

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_certification Certification Synthesis Synthesis Purification Purification Synthesis->Purification HPLC HPLC (Purity & Impurities) Purification->HPLC GC_MS GC-MS (Residual Solvents & Volatile Impurities) Purification->GC_MS qNMR qNMR (Absolute Purity) Purification->qNMR MS Mass Spectrometry (Identity & Impurity ID) Purification->MS FTIR FTIR (Identity) Purification->FTIR TGA_DSC TGA/DSC (Water Content & Thermal Properties) Purification->TGA_DSC CoA Certificate of Analysis HPLC->CoA GC_MS->CoA qNMR->CoA MS->CoA FTIR->CoA TGA_DSC->CoA

Caption: Workflow for establishing a 4-(hexanoylamino)benzoic acid reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for assessing the purity of 4-(hexanoylamino)benzoic acid and detecting non-volatile impurities.[4][5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the non-polar nature of the hexanoyl chain.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2.5 to suppress ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for 4-(hexanoylamino)benzoic acid (to be determined by UV-Vis spectrophotometry).

  • Sample Preparation: Accurately weigh and dissolve the 4-(hexanoylamino)benzoic acid standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Causality Behind Experimental Choices: The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the C18 column. The gradient elution allows for the separation of both polar (e.g., 4-aminobenzoic acid) and non-polar (e.g., diacylated by-product) impurities in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC is the preferred method for the analysis of volatile and semi-volatile compounds, such as residual solvents from the synthesis and purification process.[4][6] Coupling GC with a mass spectrometer (MS) allows for the definitive identification of these volatile impurities.

Experimental Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is employed to separate solvents with different boiling points (e.g., start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min).

  • Injector and Detector Temperature: Typically 250°C.

  • Sample Preparation: Headspace analysis is the preferred method for residual solvents. Accurately weigh a sample of the reference standard into a headspace vial, add a high-boiling point solvent (e.g., dimethyl sulfoxide), and heat to allow the volatile solvents to partition into the headspace for injection.

  • Analysis: The separated components are detected by the mass spectrometer, and the resulting mass spectra are compared to a library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.

Causality Behind Experimental Choices: The choice of a non-polar column is suitable for the separation of a wide range of organic solvents. The temperature program allows for the sequential elution of solvents based on their volatility. Headspace sampling prevents the non-volatile analyte from contaminating the GC system.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[7][8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the 4-(hexanoylamino)benzoic acid and the internal standard into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the 4-(hexanoylamino)benzoic acid can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Causality Behind Experimental Choices: The use of a certified internal standard provides traceability to a primary standard. A long relaxation delay is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration and quantification.

Comparative Analysis of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Primary Application Purity of non-volatile compounds, impurity profilingResidual solvents, volatile impuritiesAbsolute purity determination
Strengths Robust, widely available, good for a wide range of compounds.[4]High sensitivity and specificity for volatile compounds, definitive identification via MS.[10]Primary method, no need for analyte-specific reference standard, high precision.[9]
Limitations Requires a reference standard for quantification, may not detect all impurities if they lack a chromophore.Not suitable for non-volatile or thermally labile compounds.[5]Requires a high-purity internal standard, can be less sensitive than chromatographic methods for trace impurities.
Alternative/Complementary Techniques LC-MS for impurity identification.[11]Headspace GC-FID for routine solvent analysis.Mass balance approach (100% - impurities).

The Certificate of Analysis (CoA): The Culmination of Characterization

The Certificate of Analysis is a formal document that summarizes the results of all the analytical tests performed to qualify the reference standard. It should include the following information:

  • Product Information: Name, Lot Number, CAS Number.

  • Physicochemical Properties: Appearance, Molecular Formula, Molecular Weight.

  • Analytical Results: A summary of the results from each analytical test performed, including the method used and the acceptance criteria.

  • Purity Statement: The assigned purity value, typically determined by a mass balance approach or qNMR, along with the uncertainty.

  • Authorization: Signature of the responsible personnel.

Conclusion

While a commercially available reference standard for 4-(hexanoylamino)benzoic acid is not currently available, a robust and reliable in-house primary standard can be established through a systematic and scientifically sound approach. This guide provides a comprehensive framework for the synthesis, purification, and multi-faceted analytical characterization of 4-(hexanoylamino)benzoic acid. By employing a combination of orthogonal analytical techniques, explaining the rationale behind experimental choices, and documenting the results in a thorough Certificate of Analysis, researchers can ensure the quality and integrity of this important compound in their scientific endeavors. This self-validating system provides the trustworthiness and authoritative grounding necessary for high-stakes research and development.

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A Comparative Spectroscopic Analysis: 4-(Hexanoylamino)benzoic Acid vs. 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical sciences and materials research, the modification of molecular structure is a fundamental strategy to tailor the physicochemical properties of a compound. A classic example of such modification is the N-acylation of aromatic amines, a reaction that can profoundly alter a molecule's polarity, solubility, and intermolecular interactions.[1] This guide provides an in-depth spectroscopic comparison of 4-aminobenzoic acid (PABA), a well-known biosynthetic precursor, and its N-acylated derivative, 4-(hexanoylamino)benzoic acid. Through a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral differences that arise from the introduction of the hexanoyl group. This comparison serves as a practical guide for researchers in identifying and characterizing these and similar compounds.

Molecular Structures and Expected Spectral Changes

The primary structural difference between 4-aminobenzoic acid and 4-(hexanoylamino)benzoic acid is the substitution of a hydrogen atom on the amino group with a hexanoyl group. This modification from a primary amine to a secondary amide introduces several new functional groups and alters the electronic environment of the aromatic ring.

G cluster_0 4-Aminobenzoic Acid cluster_1 4-(Hexanoylamino)benzoic Acid 4-aminobenzoic_acid Transformation N-Acylation 4-aminobenzoic_acid->Transformation + Hexanoyl Chloride 4-(hexanoylamino)benzoic_acid Transformation->4-(hexanoylamino)benzoic_acid caption Figure 1. Transformation of 4-aminobenzoic acid to 4-(hexanoylamino)benzoic acid.

Figure 1. N-Acylation of 4-aminobenzoic acid.

Key structural changes to consider:

  • Introduction of an Amide Linkage: This will introduce a new carbonyl (C=O) group and an N-H bond with a different chemical environment compared to the primary amine.

  • Addition of an Aliphatic Chain: The hexanoyl group adds a five-carbon aliphatic chain, which will be evident in the NMR spectra.

  • Change in Electronic Effects on the Aromatic Ring: The amide group is still an activating group, but its electron-donating effect is attenuated compared to the free amino group due to the electron-withdrawing nature of the adjacent carbonyl.

Experimental Protocols

For the purpose of this guide, the following standard spectroscopic techniques are employed. It is crucial that all samples are of high purity to ensure accurate spectral interpretation.

2.1 Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR)

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H NMR and ¹³C NMR

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) added as an internal standard (δ 0.00).[2]

  • Data Acquisition: Standard pulse sequences are used to acquire both proton and carbon spectra.

2.3 Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI)

  • Instrument: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ESI source.

  • Data Acquisition: Spectra are acquired in both positive and negative ion modes to observe the molecular ion and characteristic fragments.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Pure_Sample Pure Compound Dissolution Dissolution in Appropriate Solvent Pure_Sample->Dissolution IR FTIR-ATR Dissolution->IR NMR ¹H & ¹³C NMR Dissolution->NMR MS LC-ESI-MS Dissolution->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Elucidation NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS->MS_Analysis caption Figure 2. General workflow for spectroscopic analysis.

Figure 2. General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is an invaluable tool for identifying functional groups. The transformation from a primary aromatic amine to a secondary amide results in distinct changes in the IR spectrum.

Functional Group4-Aminobenzoic Acid (cm⁻¹)4-(Hexanoylamino)benzoic Acid (cm⁻¹)Key Observations
N-H Stretch 3400-3200 (two bands, symmetric & asymmetric)~3300 (single, sharp band)The presence of two bands in 4-aminobenzoic acid is characteristic of a primary amine.[3] The single, sharper band in the acylated product is indicative of a secondary amide N-H stretch.
C=O Stretch (Carboxylic Acid) ~1680~1690Both compounds exhibit a strong carbonyl absorption from the carboxylic acid.
C=O Stretch (Amide I) N/A~1660A new, strong absorption appears for the amide carbonyl, typically at a slightly lower wavenumber than the carboxylic acid C=O.[4]
N-H Bend (Amide II) N/A~1540The appearance of the Amide II band is a clear indicator of the formation of the amide linkage.
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad)3300-2500 (very broad)Both spectra will show a very broad O-H stretch characteristic of a carboxylic acid, which is often superimposed on the C-H stretching region.[5][6]
Aromatic C-H Stretch ~3100-3000~3100-3000Aromatic C-H stretches are present in both compounds.
Aliphatic C-H Stretch N/A2960-2850The appearance of sharp peaks in this region confirms the presence of the hexanoyl chain.

Expert Insight: The most telling differences in the IR spectra are the disappearance of the characteristic primary amine N-H doublet and the appearance of the Amide I and Amide II bands in 4-(hexanoylamino)benzoic acid.[7]

¹H NMR Spectroscopy Comparison

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.

Proton Environment4-Aminobenzoic Acid (δ, ppm)4-(Hexanoylamino)benzoic Acid (δ, ppm)Key Observations
Carboxylic Acid (-COOH) ~11.9~12.5The acidic proton is present in both, often as a broad singlet.
Amine/Amide (-NH) ~5.8 (broad singlet, 2H)~10.0 (singlet, 1H)The downfield shift of the N-H proton in the amide is significant due to the electron-withdrawing effect of the carbonyl group.[4]
Aromatic Protons 7.6 (d, 2H), 6.5 (d, 2H)7.9 (d, 2H), 7.7 (d, 2H)The aromatic protons in 4-aminobenzoic acid show a larger chemical shift difference due to the strong electron-donating effect of the amino group.[8] In the acylated product, all aromatic protons are shifted downfield, and the chemical shift difference between them is reduced.[9]
Aliphatic Protons (-CH₂-, -CH₃) N/A~2.3 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H)These signals, with their characteristic splitting patterns and integrations, are definitive for the hexanoyl chain. The protons alpha to the amide carbonyl (~2.3 ppm) are the most deshielded.

Expert Insight: The downfield shift of all aromatic protons upon N-acylation is a key indicator of the reduced electron-donating ability of the nitrogen atom. The appearance of the aliphatic signals provides unequivocal evidence of the hexanoyl group.

¹³C NMR Spectroscopy Comparison

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Environment4-Aminobenzoic Acid (δ, ppm)4-(Hexanoylamino)benzoic Acid (δ, ppm)Key Observations
Carboxylic Acid (-COOH) ~167.9~167.5The chemical shift of the carboxylic acid carbon is similar in both compounds.
Amide Carbonyl (C=O) N/A~171.5The appearance of a new carbonyl signal in this region confirms the presence of the amide. Saturated amide carbonyls typically appear in the 173-178 ppm range.[10]
Aromatic C-NH₂/C-NHCO ~153.5~143.0The carbon attached to the nitrogen is significantly shifted upfield upon acylation due to the change in the electronic nature of the substituent.
Other Aromatic Carbons ~131.7, ~117.3, ~113.0~130.5, ~129.0, ~118.5Changes in the chemical shifts of the other aromatic carbons are also observed, reflecting the altered electron distribution in the ring.
Aliphatic Carbons N/A~38.0, ~31.0, ~25.0, ~22.0, ~14.0A series of new signals in the aliphatic region confirms the presence of the hexanoyl chain.

Expert Insight: The most diagnostic signals in the ¹³C NMR spectra are the appearance of the amide carbonyl carbon and the series of aliphatic carbon signals. The upfield shift of the aromatic carbon attached to the nitrogen is also a reliable indicator of N-acylation.

Mass Spectrometry Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion4-Aminobenzoic Acid (m/z)4-(Hexanoylamino)benzoic Acid (m/z)Key Observations
[M+H]⁺ 138236The molecular ion peak in the positive mode confirms the molecular weight of each compound. The difference of 98 amu corresponds to the addition of the hexanoyl group (C₆H₁₀O).
[M-H]⁻ 136234The molecular ion peak in the negative mode also confirms the respective molecular weights.
Key Fragments 120 ([M-H₂O]⁺), 92 ([M-COOH]⁺)137 ([M-C₅H₁₀]⁺, McLafferty rearrangement), 120 ([M-C₅H₁₁CO]⁺)The fragmentation patterns are distinct. 4-(Hexanoylamino)benzoic acid will exhibit fragmentation characteristic of amides, such as cleavage of the alkyl chain and the McLafferty rearrangement.[4]

Expert Insight: The molecular ion peak is the most straightforward piece of evidence for the successful acylation. The fragmentation pattern can provide further structural confirmation. For instance, the loss of a neutral fragment of 100 Da (C₆H₁₂O) from the protonated molecule of 4-(hexanoylamino)benzoic acid via a McLafferty rearrangement is a strong indicator of the hexanoyl group.

G cluster_0 4-Aminobenzoic Acid cluster_1 4-(Hexanoylamino)benzoic Acid PABA_IR IR: Primary Amine N-H (2 bands) HABA_IR IR: Amide I & II Bands PABA_IR->HABA_IR Functional Group Transformation PABA_NMR ¹H NMR: Separate Ar-H (δ 7.6, 6.5) HABA_NMR ¹H NMR: Aliphatic Signals (δ 0.9-2.3) PABA_NMR->HABA_NMR Structural Addition PABA_MS MS: [M+H]⁺ = 138 HABA_MS MS: [M+H]⁺ = 236 PABA_MS->HABA_MS Mass Increase (+98 Da) caption Figure 3. Summary of key spectral differences.

Figure 3. Summary of key spectral differences.

Conclusion

The spectroscopic comparison of 4-(hexanoylamino)benzoic acid and 4-aminobenzoic acid clearly demonstrates the power of IR, NMR, and MS in characterizing molecular structures. The addition of the hexanoyl group leads to predictable and readily identifiable changes in the spectra. Specifically, the appearance of amide bands in the IR spectrum, aliphatic signals in the NMR spectra, and a corresponding mass increase in the mass spectrum provide a self-validating system for confirming the N-acylation. This guide serves as a foundational reference for researchers working with similar molecular transformations, enabling confident and accurate structural elucidation.

References

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A Senior Application Scientist's Guide to Assessing Isomeric Purity of 4-(Hexanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the control of isomeric impurities is a critical aspect of quality control. The presence of unintended isomers can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of analytical techniques for assessing the isomeric purity of 4-(hexanoylamino)benzoic acid, a key building block in various synthetic pathways. We will explore the underlying principles of each method, provide detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate technique for your specific needs.

The Importance of Isomeric Purity in Drug Development

4-(Hexanoylamino)benzoic acid has two potential positional isomers: 2-(hexanoylamino)benzoic acid and 3-(hexanoylamino)benzoic acid. These isomers can arise during the synthesis of the target molecule, often due to non-selective acylation of aminobenzoic acid starting materials. Even small amounts of these isomeric impurities can alter the pharmacological and toxicological profile of the final API. Therefore, robust and sensitive analytical methods are required to ensure the isomeric purity of 4-(hexanoylamino)benzoic acid meets stringent regulatory requirements.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for purity assessment depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare three widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 4-(hexanoylamino)benzoic acid and its isomers.[][2] The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

Principle of Separation:

The separation of benzoic acid isomers by HPLC is typically achieved using a reversed-phase column (e.g., C18) where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.[3][4][5] The elution order of the isomers is influenced by their polarity. The 4-substituted isomer, being the most symmetrical, often exhibits different retention behavior compared to the 2- and 3-isomers.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group. A common starting point is a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance, typically around 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the 4-(hexanoylamino)benzoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Data Interpretation:

The retention times of the isomers will be distinct, allowing for their identification by comparison with reference standards. The peak area of each isomer is directly proportional to its concentration, enabling quantification and the determination of isomeric purity.

Workflow for HPLC Isomeric Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Isomer Standards Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC analysis of isomeric purity.

Advantages of HPLC:

  • High resolution and sensitivity.

  • Well-established and robust methodology.

  • Suitable for non-volatile compounds.

Limitations of HPLC:

  • Requires reference standards for each isomer for positive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[] For non-volatile compounds like 4-(hexanoylamino)benzoic acid, derivatization is often necessary to increase their volatility.[6][7]

Principle of Separation and Detection:

In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: The carboxylic acid group of the isomers must be derivatized, for example, by esterification with methanol in the presence of an acid catalyst to form the corresponding methyl esters.[6] This increases the volatility of the compounds.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at 100°C and ramping up to 280°C.

  • Injection: Split or splitless injection depending on the sample concentration.

  • MS Conditions: Electron ionization (EI) at 70 eV. The mass spectrometer is operated in full scan mode to obtain the mass spectra of the eluting peaks.

Data Interpretation:

The isomers will have slightly different retention times in the gas chromatogram. The mass spectra of the positional isomers are often very similar, but subtle differences in the fragmentation patterns can sometimes be used for identification. The primary method for quantification is by integrating the area of the characteristic ion peaks for each isomer.

Advantages of GC-MS:

  • High sensitivity and selectivity.

  • Provides structural information from the mass spectrum, aiding in the identification of unknown impurities.

Limitations of GC-MS:

  • Requires a derivatization step, which can add complexity and potential for error.

  • Not suitable for thermally labile compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine isomeric purity.[][8][9] It is based on the principle that atomic nuclei with a non-zero spin, like protons, absorb and re-emit electromagnetic radiation at a specific frequency when placed in a magnetic field.

Principle of Differentiation:

The chemical environment of each proton in a molecule influences its resonance frequency, resulting in a unique ¹H NMR spectrum.[10] The substitution pattern on the aromatic ring of 4-(hexanoylamino)benzoic acid and its isomers will result in distinct chemical shifts and coupling patterns for the aromatic protons.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆.

  • Sample Preparation: A precisely weighed amount of the sample is dissolved in a known volume of the deuterated solvent. An internal standard with a known concentration and a resonance that does not overlap with the analyte signals is added for quantification.

  • Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.

Data Interpretation:

The aromatic region of the ¹H NMR spectrum will show different splitting patterns for the 2-, 3-, and 4-isomers.[10][11] For example, the 4-isomer will exhibit a symmetrical AA'BB' system, while the 2- and 3-isomers will show more complex multiplets.[12] By integrating the signals corresponding to the unique protons of each isomer, their relative amounts can be determined.

Workflow for qNMR Isomeric Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Reporting Weigh_Sample Accurately Weigh Sample Add_Solvent Add Deuterated Solvent Weigh_Sample->Add_Solvent Add_Standard Add Internal Standard Add_Solvent->Add_Standard Acquire_Spectrum Acquire 1H NMR Spectrum Add_Standard->Acquire_Spectrum Process_Spectrum Process Spectrum (Phase, Baseline) Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Characteristic Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Molar Ratios Integrate_Signals->Calculate_Purity Report Generate Purity Report Calculate_Purity->Report

Caption: Workflow for qNMR analysis of isomeric purity.

Advantages of ¹H NMR:

  • Provides unambiguous structural information.

  • Is a primary analytical method, meaning it does not require a reference standard of the same compound for quantification.[9]

  • Non-destructive technique.

Limitations of ¹H NMR:

  • Lower sensitivity compared to chromatographic methods.

  • Signal overlap can complicate quantification if not using a high-field instrument.

Comparative Data Summary

The following table summarizes the performance of the three techniques for the analysis of a hypothetical sample of 4-(hexanoylamino)benzoic acid containing 1% of the 2- and 3-isomers.

FeatureHPLC-UVGC-MS (with derivatization)¹H NMR (400 MHz)
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%
Precision (RSD) < 2%< 3%< 5%
Analysis Time per Sample ~15 min~30 min (excluding derivatization)~10 min
Need for Isomer Standards YesRecommended for confirmationNo (for quantification)

Conclusion and Recommendations

The choice of the optimal analytical technique for assessing the isomeric purity of 4-(hexanoylamino)benzoic acid depends on the specific requirements of the analysis.

  • For routine quality control where high sensitivity and throughput are required, HPLC-UV is the method of choice. Its robustness and precision make it ideal for release testing of raw materials and intermediates.

  • When identification of unknown impurities is necessary, or when higher sensitivity is required, GC-MS is a valuable tool. The structural information provided by the mass spectrometer can be crucial in identifying unexpected isomeric byproducts.

  • ¹H NMR is an excellent orthogonal technique for method validation and for providing an independent and primary measure of purity. While its sensitivity is lower, its ability to provide absolute quantification without the need for isomer-specific reference standards is a significant advantage.[9]

For comprehensive quality assurance, a combination of these techniques is often employed. For instance, HPLC can be used for routine analysis, with ¹H NMR serving as a confirmatory method and for the certification of reference standards. This multi-faceted approach ensures the highest level of confidence in the isomeric purity of 4-(hexanoylamino)benzoic acid, contributing to the overall quality and safety of the final pharmaceutical product.

References

  • PrepChem. Synthesis of 4-(n-hexadecylamino)benzoic acid hydrochloride. Available from: [Link]

  • ResearchGate. Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. Available from: [Link]

  • National Institute of Standards and Technology. Analytical determination of aromatic hydrocarbons by adsorption. Available from: [Link]

  • ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Available from: [Link]

  • PubChem. 4-(Benzoylamino)benzoic acid. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • PubMed. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Available from: [Link]

  • CAS Common Chemistry. 4-[(Aminocarbonyl)amino]benzoic acid. Available from: [Link]

  • MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available from: [Link]

  • SIELC Technologies. Benzoic Acid. Available from: [Link]

  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available from: [Link]

  • PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Available from: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

  • Google Patents. Preparation method of 4-aminomethylbenzoic acid.
  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

  • Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available from: [Link]

  • ResearchGate. GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. Available from: [Link]

  • Semantic Scholar. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Available from: [Link]

  • YouTube. distinguishing isomers by 1H NMR spectroscopy. Available from: [Link]

  • PubMed. Quality Control in Targeted GC-MS for Amino Acid-OMICS. Available from: [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • quimicaorganica.org. Synthesis of Local Anesthetics derived from benzoic acid. Available from: [Link]

  • PubChem. 2-[6-(Acetylamino)hexanoylamino]benzoic acid. Available from: [Link]

  • National Institutes of Health. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Available from: [Link]

  • ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Available from: [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available from: [Link]

  • e-EROS. 3.1. Determination of Enantiomeric Purity by Direct Methods. Available from: [Link]

  • YouTube. Making 4-Hydroxybenzoic acid from PABA. Available from: [Link]

  • PubMed. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]

  • PubChem. Benzoic acid, 4-[2-[[(1s,3s,4s)-4-[[[[(3r,3as,6ar)-hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]amino]-2-oxoethoxy]-3,5-dimethyl-, ethyl ester. Available from: [Link]

  • YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available from: [Link]

  • ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(hexanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Strategy for 4-(hexanoylamino)benzoic Acid CAS: 55837-23-5 Role: Senior Application Scientist

Executive Summary & Compound Profile

4-(hexanoylamino)benzoic acid is a lipophilic derivative of 4-aminobenzoic acid (PABA). Structurally, it consists of a benzoic acid core acylated with a hexanoyl chain. In drug development, this motif is often utilized to modulate the solubility and membrane permeability of polar pharmacophores or as a linker in fragment-based drug discovery.

While specific toxicological data for this exact CAS is often extrapolated from PABA analogs, the presence of the free carboxylic acid and the amide moiety dictates a clear safety profile: it must be treated as a bioactive organic acid and a mucosal irritant.

Key Chemical Behaviors:

  • Acidity: The carboxylic acid group (

    
    ) makes it reactive toward bases and potentially corrosive to mucous membranes in high concentrations.
    
  • Solubility: The hexanoyl tail increases lipophilicity compared to PABA, meaning it will readily cross dermal barriers if dissolved in organic solvents (DMSO, DMF).

  • Dust Potential: As a crystalline solid, it poses an inhalation risk (STOT SE 3) for respiratory irritation.

Risk Assessment & Hazard Logic (E-E-A-T)

We do not rely on "generic" safety rules. We apply a Mechanism-Based Risk Assessment .

Hazard ClassGHS Classification (Inferred)Mechanistic Justification
Skin Irritation Category 2 (H315) Organic acids protonate skin proteins, causing contact dermatitis. The lipophilic tail aids skin penetration.
Eye Irritation Category 2A (H319) Acidic dusts dissolve in ocular fluid, lowering pH and causing immediate stinging/lacrimation.
STOT - SE Category 3 (H335) Fine particulates irritate the upper respiratory tract.
Bioactivity Unknown/Caution PABA analogs can interfere with folate metabolism in microbes; human toxicity is generally low but sensitization is possible.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the state of matter (Solid vs. Solvated).

A. The "Barrier Defense" Strategy
PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Minimum 5 mil) Why: Nitrile provides excellent resistance to organic acids and aliphatic amides. Avoid: Latex (poor chemical resistance) and Vinyl (permeable). Double Gloving: Required when handling solutions in DMSO/DMF to prevent carrier-mediated absorption.
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for fine acidic dusts, which can bypass side gaps. Goggles form a seal against particulates.
Respiratory N95 / P100 or Fume Hood Why: The primary risk is inhalation of the solid powder during weighing. If a Fume Hood is unavailable, an N95 is the absolute minimum requirement.
Body Defense Lab Coat (Buttoned) Why: Prevents accumulation of dust on street clothes, which can lead to secondary exposure at home.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the generation of airborne dust and prevent dermal contact.

Phase 1: Weighing & Transfer (Critical Risk Zone)
  • The Static Trap: Organic powders often carry static charges, causing them to "jump" or disperse.

    • Action: Use an anti-static gun or a polonium strip near the balance.

    • Action: Use a funnel for transfer; never pour from a wide-mouth jar directly into a narrow flask.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Hood .

    • Velocity Check: Ensure face velocity is 80–100 fpm.

Phase 2: Solubilization
  • Solvent Choice: Likely soluble in DMSO, Ethanol, or DMF.

  • The "Carrier" Danger: Once dissolved in DMSO, the chemical can penetrate nitrile gloves in <5 minutes.

    • Protocol: If a spill occurs on gloves while using DMSO, doff immediately , wash hands, and re-glove. Do not wait for "breakthrough."

Phase 3: Reaction Setup
  • Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated. Acidic vapors can escape if the system is open.

Visualization: Risk Response Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

G Start Handling 4-(hexanoylamino)benzoic Acid State Determine Physical State Start->State Solid SOLID (Powder) State->Solid Liquid SOLUTION (in Solvent) State->Liquid DustRisk Risk: Inhalation & Static Dispersion Solid->DustRisk SplashRisk Risk: Dermal Absorption (Carrier Effect) Liquid->SplashRisk Control1 Engineering: Fume Hood Required DustRisk->Control1 Control2 PPE: N95 + Goggles + Nitrile DustRisk->Control2 Control3 PPE: Double Nitrile or Butyl Gloves SplashRisk->Control3 Control4 Engineering: Secondary Containment Tray SplashRisk->Control4 caption Figure 1: Decision Logic for PPE and Engineering Controls based on physical state.

Figure 1: Decision Logic for PPE and Engineering Controls based on physical state.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do NOT dry sweep. This generates dust.

    • Correct Method: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand.

  • Decontamination: Wash the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the acid residue, followed by water.

Waste Disposal Strategy
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid - Organic Acid" .

  • Liquid Waste: Segregate into "Organic Solvents" (if in DMSO/Ethanol) or "Aqueous Acidic" streams.

  • Do NOT: Do not dispose of down the sink. The compound's lipophilicity poses a bioaccumulation risk in aquatic environments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 252597, 4-(Benzoylamino)benzoic acid (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzoic Acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.